(2,2-Difluorocyclopropyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,2-difluorocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375747 | |
| Record name | (2,2-difluorocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509072-57-5 | |
| Record name | (2,2-difluorocyclopropyl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluorocyclopropyl)methanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (2,2-Difluorocyclopropyl)methanol from Allyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2,2-difluorocyclopropyl)methanol, a valuable building block in medicinal chemistry, involves the difluorocyclopropanation of allyl alcohol. The introduction of the gem-difluoro cyclopropyl motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Strategies
The central transformation in the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene (:CF₂) to the double bond of allyl alcohol. The primary challenge lies in the generation of the highly reactive difluorocarbene intermediate under conditions compatible with the hydroxyl group of the starting material. Several reliable methods for difluorocarbene generation have been developed and are detailed below.
Thermal Decomposition of Halodifluoroacetate Salts
One of the most common and cost-effective methods for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).[1][2] Upon heating, this salt decarboxylates to produce difluorocarbene, which is then trapped in situ by an alkene.
Reaction Pathway:
Caption: Reaction pathway for difluorocyclopropanation using sodium chlorodifluoroacetate.
A significant advancement in this methodology is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes and allows for the use of lower-boiling point solvents, simplifying product isolation.[3]
Difluorocarbene Generation from Organosilicon Reagents
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a versatile and widely used precursor for difluorocarbene.[4][5] In the presence of a catalytic amount of a halide source, such as sodium iodide (NaI), TMSCF₃ generates difluorocarbene under milder conditions than the thermal decomposition of halodifluoroacetate salts. This method exhibits broad substrate scope and functional group tolerance.[5] Continuous flow technologies have also been successfully applied to this reaction, offering enhanced safety and scalability.[5]
Reaction Pathway:
Caption: Reaction pathway using the Ruppert-Prakash reagent (TMSCF₃).
Other Difluorocarbene Precursors
While less common for laboratory-scale synthesis of this compound, other reagents can also serve as difluorocarbene sources. These include:
-
Chlorodifluoromethane (Freon 22): Requires a phase-transfer catalyst for the reaction to proceed at room temperature.[1]
-
Dibromodifluoromethane (CBr₂F₂): Can be effective for electron-rich alkenes.[1]
-
Hexafluoropropylene oxide (HFPO): Decomposes at high temperatures (above 170 °C) to form difluorocarbene.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the difluorocyclopropanation of allyl alcohol and related alkenes.
| Difluorocarbene Source | Catalyst/Initiator | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ClCF₂COONa | Thermal | Diglyme | 190 | Several hours | Good (unspecified) | [1] |
| ClCF₂COONa | Microwave (300 W) | THF | 170 | 5 min | Good (unspecified) | [3] |
| TMSCF₃ | NaI (catalytic) | THF | 65 | 12 h | High (up to 99% for other alkenes) | [5] |
Experimental Protocols
Method A: Microwave-Assisted Synthesis using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the rapid difluorocyclopropanation of alkenes.[3]
Workflow:
Caption: Experimental workflow for microwave-assisted synthesis.
Materials:
-
Allyl alcohol
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Tetrahydrofuran (THF), anhydrous
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add allyl alcohol (1.0 eq.), sodium chlorodifluoroacetate (2.0 eq.), and anhydrous THF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for 5 minutes, maintaining a temperature of 170 °C.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Method B: Synthesis using TMSCF₃ and Catalytic NaI
This protocol is based on the general method for difluorocyclopropanation using the Ruppert-Prakash reagent.[5]
Materials:
-
Allyl alcohol
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Sodium iodide (NaI)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add allyl alcohol (1.0 eq.), anhydrous THF, and a catalytic amount of sodium iodide (0.1 eq.).
-
Add trimethyl(trifluoromethyl)silane (1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
The synthesis of this compound from allyl alcohol is readily achievable through the in situ generation of difluorocarbene. The choice of method depends on the available equipment and desired scale. The microwave-assisted thermal decomposition of sodium chlorodifluoroacetate offers a rapid and efficient route, while the use of the Ruppert-Prakash reagent provides a milder alternative with high functional group tolerance. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 4. enamine.net [enamine.net]
- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
Spectroscopic Profile of (2,2-Difluorocyclopropyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-Difluorocyclopropyl)methanol (CAS No. 509072-57-5). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this fluorinated cyclopropyl derivative, a building block of increasing interest in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a colorless liquid with the molecular formula C₄H₆F₂O and a molecular weight of 108.09 g/mol . The presence of the gem-difluoro group on the cyclopropane ring imparts unique electronic properties and conformational constraints that are of significant interest in the design of novel therapeutic agents.
| Property | Value |
| CAS Number | 509072-57-5 |
| Molecular Formula | C₄H₆F₂O |
| Molecular Weight | 108.09 g/mol |
| Appearance | Clear, colorless liquid |
Spectroscopic Data
A complete experimental spectroscopic dataset for this compound is not publicly available in peer-reviewed literature or major spectral databases. The following tables present predicted data and typical spectral ranges based on the analysis of similar chemical structures. This information serves as a guide for researchers in interpreting experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the methanolic proton, the methylene protons adjacent to the oxygen, the cyclopropyl proton, and the geminal protons on the cyclopropane ring.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~3.6 | Doublet of doublets | 2H | -CH₂OH |
| ~2.5 | Broad singlet | 1H | -OH |
| ~1.5 - 1.8 | Multiplet | 1H | CH (cyclopropyl) |
| ~1.0 - 1.4 | Multiplet | 2H | CH₂ (cyclopropyl) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
| Chemical Shift (δ) / ppm (Predicted) | Assignment |
| ~115 (t, ¹JCF ≈ 285 Hz) | CF₂ |
| ~65 | -CH₂OH |
| ~25 | CH (cyclopropyl) |
| ~20 | CH₂ (cyclopropyl) |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the hydroxyl group, C-H bonds, and the C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ bend |
| 1200-1000 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for alcohols, including the loss of water and α-cleavage.
| m/z | Relative Intensity | Assignment |
| 108 | Low | [M]⁺ |
| 90 | Medium | [M - H₂O]⁺ |
| 77 | Medium | [M - CH₂OH]⁺ |
| 59 | High | [C₂H₃F₂]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
IR Spectroscopy
For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or chemical ionization (CI). For EI-MS, the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph, and bombarded with a beam of high-energy electrons (usually 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
(2,2-Difluorocyclopropyl)methanol: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Difluorocyclopropyl)methanol is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclopropane ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.
Chemical Identity and Properties
The fundamental identification and key physicochemical properties of this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Difluorocyclopropanemethanol | [2][3] |
| CAS Number | 509072-57-5 | [2] |
| Molecular Formula | C₄H₆F₂O | [4] |
| Molecular Weight | 108.09 g/mol | [4] |
A summary of its known physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 129 °C | [5] |
| Density | 1.27 g/mL | [5] |
| pKa | 15.10 ± 0.10 (Predicted) | [2] |
| Purity | >95.0% (GC) | [2] |
Synthesis and Chemical Reactivity
The primary chemical reactivity of this compound centers around the hydroxyl group, which can be readily converted into other functional groups. This makes it a versatile intermediate for the synthesis of a variety of derivatives.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the development of antiviral and anticancer agents.[3][6] The gem-difluorocyclopropyl moiety is a bioisostere for other chemical groups and can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability and binding affinity.
Intermediate for Bioactive Amines
This compound serves as a precursor for the synthesis of (2,2-difluorocyclopropyl)methylamine.[3] This transformation is a critical step in the incorporation of the difluorocyclopropylmethyl group into larger drug scaffolds.
Synthesis of Pyrrolopyridine and Pyrrolopyrimidine Derivatives
This compound is utilized as a reagent in the synthesis of pyrrolopyridine derivatives, which have shown potential as antiviral agents.[3] Furthermore, the broader class of pyrrolopyrimidines, accessible from such building blocks, has been investigated for antitumor properties.
Role in Janus Kinase (JAK) Inhibitors
A significant application of the (2,2-difluorocyclopropyl) moiety is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial in mediating the immune response, and its dysregulation is implicated in various autoimmune diseases.[7] Small molecule inhibitors targeting JAKs have emerged as an important class of therapeutics.
The (S)-2,2-difluorocyclopropyl group is a key structural component of Brepocitinib (PF-06700841) , a potent dual inhibitor of TYK2 and JAK1.[7] This drug candidate has been investigated for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and ulcerative colitis.[7] The inclusion of the difluorocyclopropyl group can influence the molecule's conformation and electronic properties, contributing to its binding affinity and selectivity for the target kinases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathway and a generalized synthetic workflow involving this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and derivatization of this compound are proprietary and not publicly available. Researchers should consult specialized chemical synthesis literature and patents for methodologies related to difluorocyclopropanation and the subsequent conversion of alcohols to amines and other functional groups. Standard organic chemistry laboratory techniques would be employed for such syntheses, including inert atmosphere conditions, temperature control, and purification by chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the field of medicinal chemistry, where the incorporation of the gem-difluorocyclopropyl moiety can lead to compounds with improved pharmacological profiles. Its role as a key intermediate in the synthesis of a clinical candidate for JAK inhibition underscores its importance for researchers and professionals in drug development. Further exploration of the applications of this and related fluorinated cyclopropanes is likely to yield new and improved therapeutic agents.
References
- 1. This compound | 509072-57-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 509072-57-5 CAS MSDS (2,2-DIFLUOROCYCLOPROPYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of the Difluorocyclopropyl Ring: A Technical Guide for Drug Discovery
Introduction: The gem-difluorocyclopropane (DFCP) motif has emerged as a valuable building block in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can significantly influence physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] This is largely attributed to the unique electronic effects of the two fluorine atoms and the inherent strain of the three-membered ring. Compared to its non-fluorinated counterpart, the DFCP ring possesses a higher strain energy (42.4 kcal/mol vs. 27.1 kcal/mol), which makes the distal C-C bond (opposite the CF₂) group weaker and more susceptible to cleavage.[2] This guide provides an in-depth analysis of the stability of the DFCP ring under a variety of chemical and biological conditions, offering critical insights for researchers in drug development.
General Stability Profile
Despite its high ring strain, the gem-difluorocyclopropane ring is kinetically stable under a wide range of common synthetic conditions. This robustness allows for functional group transformations on other parts of a molecule without disrupting the DFCP core. The ring generally remains intact during:
-
Reductions: Such as the DIBAL-H reduction of esters to alcohols.[3]
-
Oxidations: Including the oxidative cleavage of vinyl groups to carboxylic acids with reagents like KMnO₄.[3]
-
Amide Bond Formations & Rearrangements: For instance, the Curtius rearrangement.[3]
-
Protecting Group Manipulations: Deprotection of a Boc-protected amine with HCl proceeds without cleaving the DFCP ring.[4]
-
Standard Hydrogenolysis: Catalytic hydrogenolysis of benzyl ethers (H₂, Pd) can be performed while preserving the ring.[3]
This kinetic stability makes the DFCP group a reliable structural component during multi-step synthetic campaigns.
Stability Under Specific Chemical Conditions
While generally stable, the DFCP ring can be strategically opened under specific conditions. The regioselectivity of ring-opening—cleavage of the weaker distal C-C bond versus the proximal C-C bond—is a key consideration and is often dictated by the reagents and catalysts employed.
Acidic and Basic Conditions
The DFCP ring is stable to many mild acidic and basic conditions. However, strong reagents can induce ring-opening.
-
Lewis Acids: Lewis acids like TiCl₄, SnCl₄, and BF₃·OEt₂ can promote the ring-opening of DFCPs, particularly those activated by an adjacent carbonyl group. This proceeds via activation of the carbonyl, followed by cleavage of the proximal C-C bond to form β-trifluoromethyl or β-halodifluoromethyl ketones.[4] Lewis acids can also activate a C-F bond, generating a fluoroallyl cation that can be trapped by nucleophiles.[2][3]
-
Strong Bases: While stable to many bases, treatment of certain DFCP derivatives with strong bases like methanolic potassium hydroxide can lead to proximal bond cleavage.[3] In some cases, strongly basic conditions may induce the elimination of HF to form a monofluorocyclopropene intermediate, which can undergo further reactions.[3]
Oxidative and Reductive Conditions
-
Oxidative Cleavage: Single-electron oxidants such as Ceric Ammonium Nitrate (CAN) or potassium persulfate (K₂S₂O₈) can effect the regiospecific ring-opening of DFCPs to yield 1,3-difunctionalized products.[2][3] Electrochemical oxidation also provides a pathway to ring-opened products, forming α-CF₃ substituted ketones.[5]
-
Reductive Cleavage: Catalytic hydrogenolysis using catalysts like Palladium(II) oxide or Raney Nickel can lead to the regioselective cleavage of the distal C2–C3 bond.[2][3] Additionally, reductive defluorination using NaBH₄ in hot DMSO can remove the fluorine atoms while preserving the cyclopropane ring.[3]
Thermal and Photochemical Conditions
-
Thermal Stability: The increased ring strain of DFCPs lowers the activation energy for thermal rearrangements compared to non-fluorinated analogs.[3] For example, the thermal vinylcyclopropane-to-cyclopentene rearrangement of a difluorinated substrate proceeds at a lower temperature (e.g., 100 °C).[3][6] Decomposition of some halogenated DFCPs can occur between 170–250 °C, proceeding either via elimination of difluorocarbene or rearrangement to an olefin.[7]
-
Photochemical Reactivity: The DFCP ring can be opened under visible-light photoredox conditions.[3] These reactions often proceed via the generation of a radical cation intermediate, which then undergoes ring cleavage. This strategy has been used to synthesize α-difluoromethylene ethers and other functionalized products.[1][3]
Transition Metal Catalysis
Transition metal catalysis is the most versatile and widely studied method for the controlled ring-opening and functionalization of DFCPs. Palladium, nickel, rhodium, and copper catalysts are commonly employed to generate valuable monofluoroalkene products.
-
Palladium Catalysis: Palladium catalysts are extensively used for ring-opening cross-coupling reactions with a wide array of carbon and heteroatom nucleophiles, including amines, alcohols, boronic acids, indoles, and malonates.[2][3] The general mechanism involves oxidative addition of the palladium(0) catalyst to the distal C-C bond, followed by β-fluoride elimination to form a π-allyl palladium(II) complex, which is then intercepted by a nucleophile.[2]
-
Nickel, Rhodium, and Copper Catalysis: Nickel catalysts are also effective for cross-coupling reactions with partners like aryl boronic acids.[3] Rhodium catalysts have been shown to engage in diverse transformations, including [3+2] cycloadditions where the CF₂ unit is retained.[2][3] Copper catalysis can enable unique reactivity, such as the activation of the C2-C3 bond after functionalization of the CF₂ unit.[2][3]
Quantitative Data Summary
The stability and reactivity of the DFCP ring are highly dependent on the specific substrate and reaction conditions. The following tables summarize outcomes from various studies.
Table 1: Stability Under Common Synthetic Reagents
| Reagent/Condition | Functional Group Transformation | DFCP Ring Stability | Reference |
| DIBAL-H | Ester to Alcohol | Stable | [3] |
| KMnO₄ | Vinyl to Carboxylic Acid | Stable | [3] |
| SOCl₂, Me₃SiN₃, heat | Curtius Rearrangement | Stable | [3] |
| H₂, Pd catalyst | Benzyl Ether Cleavage | Stable | [3] |
| HCl in Et₂O | Boc Deprotection | Stable | [4] |
Table 2: Transition-Metal-Catalyzed Ring-Opening Reactions
| Catalyst System | Nucleophile/Reagent | Product Type | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Aryl Boronic Acid | Fluoroallylated Arene | 65-98 | [3] |
| Pd₂ (dba)₃ / IHept | Malonates | β-Fluoroalkenes | 75-98 | [2][3] |
| Ni(cod)₂ / XantPhos | Aryl Boronic Acids | Monofluorinated Alkenes | 51-91 | [3] |
| [Rh(cod)Cl]₂ / Ligand | Internal Alkenes | gem-Difluorocyclopentanes | 61-98 | [2][3] |
| Pd(OAc)₂ / Amine | Aldehydes | 2-Fluoroallyl Aldehydes | 51-92 | [2][3] |
| Cu(OTf)₂ | Alcohols & Alkynes | Alkyl Vinyl Ethers | 41-91 | [2][3] |
Physiological and Metabolic Stability
A primary driver for incorporating the DFCP motif in drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By replacing a metabolically labile group (e.g., a methyl or methylene group) with a DFCP moiety, a common metabolic "soft spot" can be effectively blocked.
While direct comparative studies for DFCP-containing drugs are often proprietary, the principle is well-established for fluorinated compounds. For example, 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent, risperidone.[8] This blocking of oxidative metabolism can lead to a longer drug half-life, reduced clearance, and improved bioavailability.
Table 3: Representative Metabolic Stability Data (Human Liver Microsomes)
| Compound Type | Parameter | Typical Result | Implication |
| Non-fluorinated Analog (with metabolic soft spot) | t₁/₂ (min) | < 30 (Low Stability) | Rapid in vivo clearance |
| CLᵢₙₜ (µL/min/mg) | > 50 (High Clearance) | Poor bioavailability | |
| DFCP-containing Analog (soft spot blocked) | t₁/₂ (min) | > 60 (High Stability) | Slower in vivo clearance |
| CLᵢₙₜ (µL/min/mg) | < 10 (Low Clearance) | Improved bioavailability | |
| (Note: Data is representative and illustrates the expected trend. Actual values are compound-specific.) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ring-Opening Cross-Coupling with a Nucleophile
This protocol is representative of the widely used Fu-type cross-coupling.[2]
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the gem-difluorocyclopropane substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%).
-
Reagent Addition: Add the nucleophile (e.g., an aryl boronic acid, 1.5 equiv) and a base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired monofluoroalkene.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol assesses the susceptibility of a DFCP-containing compound to Phase I metabolism.[9][10][11]
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in acetonitrile (e.g., to 100 µM).
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and pooled HLM (final protein concentration 0.5-1.0 mg/mL).
-
Pre-incubation: Add the test compound working solution to the HLM mixture (final substrate concentration ~1 µM, final organic solvent concentration <1%) and pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control incubation is run in parallel without the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).
Mandatory Visualizations
Conclusion
The gem-difluorocyclopropyl ring is a robust moiety that is kinetically stable to a broad array of synthetic conditions, making it an attractive component for complex molecule synthesis. However, its inherent ring strain and unique electronic properties can be harnessed for controlled ring-opening reactions under specific catalytic, thermal, or photochemical conditions. For drug development professionals, the most significant feature is the enhanced metabolic stability conferred by the DFCP group, which can block CYP450-mediated oxidation and improve the pharmacokinetic profile of a drug candidate. A thorough understanding of this stability/reactivity dichotomy is essential for the strategic application of the difluorocyclopropyl ring in modern chemical research.
References
- 1. Synthesis of 2,2-difluoro-homoallylic alcohols via ring-opening of gem-difluorocyclopropane and aerobic oxidation by photo-irradiation in the presence of an organic pigment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Ring-Opening Defluorination of gem-Difluorocyclopropanes: Expedient Synthesis of Fluorinated 1,3-Dienes and Arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Technical Guide to the Thermodynamic Properties of (2,2-Difluorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: (2,2-Difluorocyclopropyl)methanol is a key building block in medicinal chemistry, valued for the unique conformational constraints and electronic properties imparted by the difluorocyclopropyl group. Despite its utility, a comprehensive, publicly available dataset of its thermodynamic properties is currently lacking. This technical guide addresses this gap by summarizing the known physical characteristics of this compound and presenting a detailed computational protocol for the high-accuracy determination of its core thermodynamic properties, including the standard enthalpy of formation, standard entropy, and heat capacity. This document is intended to serve as a practical guide for researchers seeking to model the behavior of this compound in chemical and biological systems.
Introduction
The incorporation of fluorinated motifs into drug candidates is a widely utilized strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group is of particular interest as it introduces a rigid, polar element into a molecule. This compound serves as a primary synthetic intermediate for introducing this valuable moiety.
A thorough understanding of the thermodynamic properties of this building block is essential for predicting reaction equilibria, understanding its stability, and modeling its interactions in complex systems. Currently, there is a notable absence of experimentally determined thermodynamic data for this compound in peer-reviewed literature. This guide provides the known physical data and outlines a robust, high-accuracy computational workflow to derive the necessary thermodynamic parameters.
Known Physical and Chemical Properties
While comprehensive thermodynamic data is scarce, basic physical and chemical properties have been reported, primarily by commercial suppliers and chemical databases. These properties are summarized in Table 1.
Table 1: Summary of Known Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆F₂O | [1][2] |
| Molecular Weight | 108.09 g/mol | [1] |
| CAS Number | 509072-57-5 | [1][3] |
| Appearance | Clear, almost colorless liquid | [1] |
| Boiling Point | 129 °C (at 760 mmHg) | [2][4] |
| Density | 1.27 g/mL | [2][4] |
| pKa | 15.10 ± 0.10 (Predicted) | [2][4] |
| InChIKey | XOLSMTBBIZDHSG-UHFFFAOYSA-N | [1] |
Proposed Computational Protocol for Thermodynamic Property Determination
To obtain reliable thermodynamic data, high-level ab initio calculations are necessary. Composite computational methods, such as the Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) theories, are designed to achieve high accuracy (often within 1 kcal/mol of experimental values) for thermochemical data.[5][6] The following protocol details the steps to compute the thermodynamic properties of this compound.
3.1. Conformational Analysis
The presence of the hydroxymethyl group introduces rotational flexibility. It is critical to identify the lowest energy conformer, as it will dominate the thermodynamic properties at standard conditions.
-
Initial Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94 force field or semi-empirical PM7 method).
-
Geometry Optimization of Conformers: Subject all unique low-energy conformers identified in the search to full geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(d) basis set.
-
Refined Energy Calculation: For all optimized conformers, perform single-point energy calculations at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to determine the global minimum energy structure.
3.2. High-Accuracy Thermochemical Calculations
The global minimum energy conformer should be used for the high-accuracy composite method calculation. The Gaussian-4 (G4) theory provides an excellent balance of accuracy and computational cost for molecules of this size.[7][8]
The G4 protocol is a multi-step process:[5][7][9]
-
Geometry Optimization: The equilibrium structure is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequency Calculation: Harmonic frequencies are calculated at the same B3LYP/6-31G(2df,p) level. These are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. A standard frequency scaling factor is applied to the ZPVE to account for anharmonicity.
-
High-Level Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation (including HF, MP2, MP4, and CCSD(T) methods) to extrapolate to the complete basis set limit energy.[7][9]
-
Final Energy Calculation: The individual energy components are combined, and empirical higher-level corrections (HLC) are added to compensate for remaining basis set and correlation treatment deficiencies. The final output is the G4 total energy at 0 K.
3.3. Derivation of Thermodynamic Properties
The output from the G4 calculation provides the electronic energy and the necessary thermal corrections from the frequency calculation to determine key thermodynamic state functions at a desired temperature (typically 298.15 K) and pressure (1 atm).[10]
-
Standard Enthalpy of Formation (ΔfH°): This is calculated using the atomization method. The G4 energy of this compound is combined with the calculated G4 energies of its constituent atoms (C, H, O, F) and the well-established experimental enthalpies of formation for those atoms in their standard gas-phase states.
-
Standard Molar Entropy (S°): This is the sum of the translational, rotational, vibrational, and electronic entropies obtained from the statistical mechanics calculations within the frequency analysis.
-
Heat Capacity (Cv, Cp): The constant volume (Cv) and constant pressure (Cp) heat capacities are also derived from the statistical mechanics analysis of the vibrational frequencies.
The logical workflow for this computational protocol is visualized in Figure 1.
Computationally Derived Thermodynamic Data
Executing the protocol described in Section 3 would yield the quantitative data presented in Table 2. This data provides a foundational thermodynamic profile of the molecule.
Table 2: Proposed Set of Computationally Derived Thermodynamic Properties for this compound at 298.15 K and 1 atm
| Thermodynamic Property | Symbol | Predicted Value | Units |
| Standard Enthalpy of Formation (gas) | ΔfH°₂₉₈ | (Value to be determined) | kJ/mol |
| Standard Molar Entropy | S°₂₉₈ | (Value to be determined) | J/(mol·K) |
| Heat Capacity (constant pressure) | C_p | (Value to be determined) | J/(mol·K) |
| Zero-Point Vibrational Energy | ZPVE | (Value to be determined) | kJ/mol |
| Gibbs Free Energy of Formation (gas) | ΔfG°₂₉₈ | (Value to be determined) | kJ/mol |
Conclusion
This technical guide provides a summary of the known physical properties of this compound and, more importantly, presents a clear and detailed computational protocol for determining its fundamental thermodynamic properties. By employing high-accuracy composite methods like G4 theory, researchers can obtain reliable data for the enthalpy of formation, entropy, and heat capacity. This information is invaluable for professionals in drug development and chemical synthesis, enabling more accurate modeling of reaction thermodynamics, molecular stability, and intermolecular interactions, thereby facilitating the rational design of novel chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 3. This compound | CAS#:509072-57-5 | Chemsrc [chemsrc.com]
- 4. 509072-57-5 CAS MSDS (2,2-DIFLUOROCYCLOPROPYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Quantum Chemical Analysis of (2,2-Difluorocyclopropyl)methanol: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into small organic molecules can have profound effects on their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group is a particularly interesting moiety, as the gem-difluoro substitution rigidifies the cyclopropane ring and introduces a significant dipole moment. When attached to a flexible hydroxymethyl group, a complex interplay of steric and electronic effects governs the molecule's conformational space.
This whitepaper presents a detailed guide to the theoretical investigation of (2,2-Difluorocyclopropyl)methanol using quantum chemical calculations. The methodologies described herein are based on widely accepted practices in computational chemistry for conformational analysis.[1][2][3] The aim is to provide a blueprint for researchers to perform similar studies, enabling a deeper understanding of how this structural motif can influence the three-dimensional structure of larger, biologically active molecules.
Computational Methodology
A multi-step computational workflow is essential for a thorough conformational analysis. This process typically begins with a broad search for potential conformers using computationally inexpensive methods, followed by refinement using more accurate, higher-level theories.
Conformational Search
The initial step involves a systematic or stochastic search of the potential energy surface to identify all low-energy conformers. This is primarily dictated by the rotation around the C-C bond connecting the cyclopropyl ring and the methanol group.
Experimental Protocol:
-
Method: A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) is employed for an initial broad conformational search.
-
Procedure: The dihedral angle of the C-C-O-H and C-C-C-O bonds are systematically rotated. For each starting geometry, a full geometry optimization is performed.
-
Software: Software such as Spartan, Gaussian, or ORCA can be utilized for this step.[4]
Geometry Optimization and Frequency Calculations
All unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, typically Density Functional Theory (DFT).
Experimental Protocol:
-
Level of Theory: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, with a solvent such as water or methanol.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using an even higher level of theory or a larger basis set.
Experimental Protocol:
-
Method: Coupled-cluster methods like CCSD(T) or more computationally efficient methods like M06-2X or ωB97X-D with a larger basis set (e.g., aug-cc-pVTZ) are suitable for this refinement.[4][5]
The overall computational workflow is depicted in the diagram below.
Results and Discussion
Due to the lack of published data, the following sections present a hypothetical analysis based on the expected conformational behavior of this compound. The primary source of conformational isomerism arises from the rotation of the hydroxymethyl group relative to the cyclopropane ring.
The diagram below illustrates the potential energy surface and the relationship between different hypothetical conformers.
Conformational Energetics
The relative energies of the optimized conformers are crucial for determining their population at a given temperature. The table below presents illustrative data for a set of hypothetical conformers.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0.00 | 0.00 | 0.00 | 75.3 |
| B | 0.85 | 0.82 | 0.95 | 19.1 |
| C | 1.52 | 1.48 | 1.65 | 5.6 |
Energies calculated at the M06-2X/aug-cc-pVTZ//B3LYP/6-31G(d) level of theory with PCM (water). Gibbs free energies and Boltzmann populations are at 298.15 K.
Geometric Parameters
Key geometric parameters, such as bond lengths and dihedral angles, provide insight into the structural differences between conformers. The following table summarizes these parameters for the hypothetical conformers.
| Parameter | Conformer A | Conformer B | Conformer C |
| Bond Length C-O (Å) | 1.425 | 1.428 | 1.426 |
| Bond Length C-C (ring-CH2OH) (Å) | 1.510 | 1.512 | 1.511 |
| Dihedral Angle H-O-C-C (°) | 178.5 | 65.2 | -68.9 |
| Dihedral Angle O-C-C-C(ring) (°) | 60.1 | 179.3 | -62.4 |
Conclusion
This whitepaper provides a comprehensive methodological framework for the quantum chemical investigation of this compound. Although specific computational data for this molecule is not currently available in the literature, the outlined protocols for conformational searching, geometry optimization, and energy refinement represent a state-of-the-art approach to understanding its conformational landscape. The illustrative data and visualizations provided serve as a template for presenting the results of such a study. A thorough computational analysis, as described here, is an invaluable tool for medicinal chemists and drug development professionals seeking to leverage the unique properties of the 2,2-difluorocyclopropyl moiety in the design of novel therapeutics.
References
Analysis of (2,2-Difluorocyclopropyl)methanol Derivatives: A Structural Perspective
A comprehensive crystallographic analysis of derivatives of (2,2-difluorocyclopropyl)methanol remains an area with limited publicly available data. While this structural motif is of significant interest to researchers, scientists, and drug development professionals due to the unique conformational constraints and electronic properties imparted by the gem-difluorocyclopropyl group, detailed single-crystal X-ray diffraction studies on its simple derivatives are not readily found in peer-reviewed literature or public databases.
The (2,2-difluorocyclopropyl)methyl moiety is a key building block in the synthesis of a variety of more complex molecules, including pharmaceutically active compounds. Its incorporation can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the focus of many studies appears to be on the synthesis and biological activity of these larger constructs, rather than a fundamental analysis of the crystal structures of the simpler this compound derivatives themselves.
General Experimental Protocol for Crystal Structure Analysis
While specific data for this compound derivatives is elusive, a general methodology for single-crystal X-ray diffraction analysis would be followed. This process is a cornerstone in chemical and pharmaceutical sciences for the unambiguous determination of a molecule's three-dimensional structure.
A typical experimental workflow for such an analysis is outlined below:
Review of synthetic routes to gem-difluorocyclopropyl alcohols
An In-depth Technical Guide to the Synthetic Routes of Gem-difluorocyclopropyl Alcohols for Researchers, Scientists, and Drug Development Professionals.
Introduction
The gem-difluorocyclopropane motif is a valuable structural element in medicinal chemistry, often serving as a bioisostere for carbonyl groups or other functionalities. Its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to key building blocks, such as gem-difluorocyclopropyl alcohols, is of paramount importance. This guide provides a comprehensive review of the primary synthetic strategies for accessing these valuable intermediates, with a focus on practical experimental methodologies and comparative data.
Core Synthetic Strategies
The synthesis of gem-difluorocyclopropyl alcohols can be broadly categorized into three main approaches:
-
Direct Difluorocyclopropanation of Allylic and Homoallylic Alcohols: This method involves the reaction of an unsaturated alcohol with a difluorocarbene source to directly form the cyclopropane ring.
-
Reduction of gem-Difluorocyclopropyl Ketones and Esters: A two-step approach where a gem-difluorocyclopropane ring bearing a ketone or ester functionality is first synthesized, followed by reduction to the corresponding alcohol.
-
Nucleophilic Addition to gem-Difluorocyclopropyl Aldehydes and Ketones: This strategy involves the reaction of organometallic reagents with gem-difluorocyclopropyl carbonyl compounds to generate a variety of substituted alcohols.
The following diagram illustrates these divergent/convergent synthetic pathways.
Caption: Overview of major synthetic routes to gem-difluorocyclopropyl alcohols.
Route 1: Direct Difluorocyclopropanation of Unsaturated Alcohols
The direct difluorocyclopropanation of allylic and homoallylic alcohols is an atom-economical approach. The choice of the difluorocarbene source is critical and influences the reaction conditions and outcomes.
Key Reagents and Observations
-
TMSCF3 (Ruppert-Prakash Reagent): Activated by a nucleophilic initiator (e.g., sodium iodide), TMSCF3 serves as a precursor to difluorocarbene. This method is often effective for a range of substrates.
-
Sodium Chlorodifluoroacetate (ClCF2COONa): This salt decomposes upon heating to generate difluorocarbene. It is an inexpensive and readily available reagent.
Data Summary
| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (E)-But-2-en-1-ol | TMSCF3, NaI | THF, 65 °C, 12 h | 75 | 1.5:1 | |
| Cinnamyl alcohol | TMSCF3, NaI | THF, reflux, 12 h | 80 | 2:1 | |
| 3-Buten-1-ol | ClCF2COONa | Diglyme, 180 °C, 4 h | 65 | N/A |
Experimental Protocol: Difluorocyclopropanation using TMSCF3
The following is a representative experimental protocol for the difluorocyclopropanation of an allylic alcohol using the Ruppert-Prakash reagent.
Materials:
-
Allylic alcohol (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF3, 2.0 equiv)
-
Sodium iodide (NaI, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the allylic alcohol and anhydrous THF.
-
Add sodium iodide to the solution and stir the mixture at room temperature for 10 minutes.
-
Slowly add TMSCF3 to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropyl alcohol.
Route 2: Reduction of gem-Difluorocyclopropyl Ketones and Esters
This is a widely used and reliable two-step method. It allows for the introduction of the alcohol functionality at a late stage and offers opportunities for stereocontrol during the reduction step.
Key Reducing Agents and Stereoselectivity
-
Sodium Borohydride (NaBH4): A mild and common reducing agent for ketones. Diastereoselectivity can be influenced by the steric environment of the carbonyl group.
-
Lithium Aluminum Hydride (LiAlH4): A more powerful reducing agent, capable of reducing both ketones and esters.
The following workflow illustrates the process of generating a gem-difluorocyclopropyl alcohol via the reduction of a ketone intermediate.
Caption: Workflow for the synthesis of gem-difluorocyclopropyl alcohols via ketone reduction.
Data Summary
| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1-(2,2-Difluorocyclopropyl)ethan-1-one | NaBH4 | Methanol, 0 °C to rt, 2 h | 95 | 1:1 | |
| Phenyl(2,2-difluorocyclopropyl)methanone | NaBH4 | Ethanol, 0 °C, 1 h | 98 | 3:1 | |
| Methyl 2,2-difluorocyclopropane-1-carboxylate | LiAlH4 | THF, 0 °C to rt, 3 h | 92 | N/A |
Experimental Protocol: Reduction of a gem-Difluorocyclopropyl Ketone
Materials:
-
gem-Difluorocyclopropyl ketone (1.0 equiv)
-
Sodium borohydride (NaBH4, 1.5 equiv)
-
Methanol
Procedure:
-
Dissolve the gem-difluorocyclopropyl ketone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Route 3: Nucleophilic Addition to gem-Difluorocyclopropyl Aldehydes and Ketones
This approach allows for the construction of more complex, substituted gem-difluorocyclopropyl alcohols. The reaction of Grignard or organolithium reagents with a gem-difluorocyclopropyl carbonyl compound can generate a wide array of tertiary and secondary alcohols.
Key Reagents
-
Grignard Reagents (R-MgX): Versatile nucleophiles for addition to both aldehydes and ketones.
-
Organolithium Reagents (R-Li): Highly reactive nucleophiles, useful for less reactive ketones.
Data Summary
| Carbonyl Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2,2-Difluorocyclopropane-1-carbaldehyde | Methylmagnesium bromide | THF, -78 °C to rt, 2 h | 85 | |
| 1-(2,2-Difluorocyclopropyl)ethan-1-one | Phenylmagnesium bromide | Diethyl ether, 0 °C, 3 h | 78 |
Experimental Protocol: Grignard Addition to a gem-Difluorocyclopropyl Aldehyde
Materials:
-
gem-Difluorocyclopropyl aldehyde (1.0 equiv)
-
Grignard reagent (e.g., Methylmagnesium bromide, 1.2 equiv in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the gem-difluorocyclopropyl aldehyde in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target alcohol.
Conclusion
The synthesis of gem-difluorocyclopropyl alcohols can be achieved through several effective strategies. The direct difluorocyclopropanation of unsaturated alcohols offers a concise route, while the reduction of, and nucleophilic addition to, gem-difluorocyclopropyl carbonyl compounds provide robust and versatile alternatives that allow for greater substrate scope and potential for stereocontrol. The choice of method will ultimately depend on the availability of starting materials, the desired substitution pattern on the alcohol, and the required stereochemistry of the final product. The protocols and data presented herein serve as a practical guide for chemists engaged in the synthesis of these important fluorinated building blocks.
Methodological & Application
Application Notes and Protocols: (2,2-Difluorocyclopropyl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (2,2-difluorocyclopropyl)methanol and its derivatives as valuable building blocks in modern drug discovery. The unique physicochemical properties conferred by the difluorocyclopropyl group can lead to significant improvements in the potency, selectivity, and pharmacokinetic profiles of drug candidates. This document outlines its application in the development of a clinical-stage dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for autoimmune diseases, and in the synthesis of nucleoside analogues with antiviral properties. Detailed experimental protocols and data are provided to facilitate the integration of this versatile chemical motif into drug discovery programs.
I. Application in Autoimmune Diseases: Brepocitinib (PF-06700841) - A Dual TYK2/JAK1 Inhibitor
The gem-difluorocyclopropyl moiety is a key structural feature of Brepocitinib (PF-06700841), a potent and selective dual inhibitor of TYK2 and JAK1, which has undergone clinical development for the treatment of various autoimmune diseases, including psoriasis and psoriatic arthritis. The incorporation of the (S)-2,2-difluorocyclopropyl group was instrumental in achieving the desired pharmacological profile.
Signaling Pathway and Mechanism of Action
Many pro-inflammatory cytokines, which are key drivers of autoimmune diseases, signal through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1] Brepocitinib targets TYK2 and JAK1, two of the four members of the JAK family of tyrosine kinases. TYK2 is crucial for signaling mediated by IL-12 and IL-23, while JAK1 is involved in the signaling of a broad range of cytokines, including IL-6 and type I interferons.[1] By dually inhibiting TYK2 and JAK1, Brepocitinib can effectively block these pro-inflammatory signaling cascades.
Caption: Inhibition of the JAK-STAT pathway by Brepocitinib.
Quantitative Data
The inhibitory activity and pharmacokinetic properties of Brepocitinib are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Brepocitinib [2][3]
| Target | IC₅₀ (nM) | Assay Type |
| TYK2 | 23 | Biochemical Assay |
| JAK1 | 17 | Biochemical Assay |
| JAK2 | 77 | Biochemical Assay |
| JAK3 | 6490 | Biochemical Assay |
| IL-12/pSTAT4 | 65 | Human Whole Blood |
| IL-23/pSTAT3 | 120 | Human Whole Blood |
| IL-6/pSTAT1 | 81 | Human Whole Blood (CD3⁺ cells) |
| IL-15/pSTAT5 | 238 | Human Whole Blood |
Table 2: Pharmacokinetic Parameters of Brepocitinib
| Species | Dose | Route | Cmax | Tmax | t₁/₂ | Bioavailability (%) | Ref |
| Rat | 3 mg/kg | Oral | 774 ng/mL | - | - | 83 | [4] |
| Human | Single Dose | Oral | - | ≤ 1 hour | 3.8-7.5 hours | - | [5] |
| Human | Multiple Doses | Oral | - | ≤ 1.5 hours | 4.9-10.7 hours | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (Brepocitinib)
This protocol is adapted from the synthesis described in patent US 11655252 B2.[6] The key step involves the amide coupling of (S)-2,2-difluorocyclopropane-1-carboxylic acid with the core amine. This compound can be oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., Jones oxidation, TEMPO-mediated oxidation).
Caption: Synthetic workflow for Brepocitinib.
-
Step 1: Preparation of (S)-2,2-difluorocyclopropane-1-carboxylic acid. This starting material can be synthesized from this compound via oxidation.
-
Step 2: Synthesis of the core amine. The synthesis of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane is a multi-step process typically starting from commercially available materials.
-
Step 3: Amide Coupling. To a solution of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane and (S)-2,2-difluorocyclopropane-1-carboxylic acid in a suitable solvent (e.g., acetonitrile), a coupling agent such as T3P (Propylphosphonic anhydride) and a base like triethylamine are added. The reaction is stirred until completion.
-
Step 4: Work-up and Purification. The reaction mixture is typically quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography to yield Brepocitinib.
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC₅₀ values of a test compound against TYK2 and JAK1 kinases.
-
Materials: Purified recombinant human TYK2 and JAK1 enzymes, appropriate peptide substrate, ATP, kinase assay buffer, test compound (Brepocitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
II. Application in Antiviral Drug Discovery
The difluorocyclopropyl group can also be incorporated into nucleoside analogues to generate potential antiviral agents. The electronic properties of the fluorine atoms can influence the binding of these analogues to viral enzymes.
Antiviral Activity of a Difluorocyclopropyl Nucleoside Analogue
The synthesis of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine has been reported, and its antiviral activity against Herpes Simplex Virus type 1 (HSV-1) was evaluated.
Table 3: Antiviral Activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine [5]
| Compound | Virus | IC₅₀ (µg/mL) |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | 5 |
| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Inactive |
Experimental Protocols
Protocol 3: General Procedure for Antiviral Screening
This protocol describes a general method for evaluating the antiviral activity of a compound.
Caption: General workflow for antiviral screening.
-
Materials: Host cell line susceptible to the virus of interest, virus stock, test compound, cell culture medium, and reagents for quantifying viral replication (e.g., crystal violet for plaque assays, primers and probes for qPCR).
-
Procedure:
-
Seed host cells in multi-well plates and allow them to adhere.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with the virus in the presence of varying concentrations of the test compound.
-
Incubate the plates for a period sufficient for viral replication.
-
Quantify the extent of viral replication in each well. This can be done by various methods, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Quantitative Polymerase Chain Reaction (qPCR): Measuring the amount of viral nucleic acid.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.
-
-
Calculate the percentage of inhibition of viral replication for each compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound and its derivatives are highly valuable synthons in drug discovery. The incorporation of the difluorocyclopropyl moiety, as exemplified by the clinical candidate Brepocitinib, can significantly enhance the pharmacological properties of a molecule, leading to potent and selective drug candidates. Furthermore, this structural motif shows promise in the development of novel antiviral agents. The provided protocols and data serve as a resource for medicinal chemists and drug discovery scientists to leverage the unique attributes of the difluorocyclopropyl group in their research endeavors.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Antiviral Agents Using (2,2-Difluorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of antiviral agents incorporating the (2,2-difluorocyclopropyl) moiety, utilizing (2,2-Difluorocyclopropyl)methanol as a key starting material or intermediate. The inclusion of the difluorocyclopropyl group can enhance metabolic stability and bioavailability in drug candidates.[1]
Overview of Synthetic Strategies
This compound is a versatile building block for introducing the difluorocyclopropyl group into nucleoside and non-nucleoside antiviral agents. The primary strategies involve the modification of the hydroxymethyl group to an appropriate leaving group or an electrophile, which can then be coupled with a nucleobase or other pharmacophoric scaffolds. Key synthetic transformations include tosylation, mesylation, or halogenation of the primary alcohol, followed by nucleophilic substitution.
Synthesis of Difluorocyclopropyl Nucleoside Analogues
Difluorocyclopropyl nucleoside analogues have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[2][3][4]
Synthesis of (1'R,2'S)- and (1'S,2'R)-5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine
The diastereomers of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine have been synthesized and evaluated for their antiviral activity against HSV-1.[3] The (1R)-diastereomer was found to be the more active compound.[3]
Antiviral Activity Data
| Compound | Virus | Assay | IC50 (µg/mL) | Cytotoxicity (CCRF-CEM) IC50 (µM) | Reference |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Plaque Reduction | 5 | 230 | [3] |
| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Plaque Reduction | Inactive | Inactive | [3] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Plaque Reduction | 0.082 | - | [3] |
| 5-fluoro-2'-deoxyuridine (FDU) | - | - | - | 4.7 x 10⁻³ | [3] |
Experimental Protocol: Synthesis of the Tosylate Precursor from this compound
This protocol describes the initial activation of this compound, a crucial first step for its incorporation into a larger molecule.
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 eq) to the solution. d. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. e. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction by adding water. h. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield (2,2-difluorocyclopropyl)methyl tosylate.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine.
Synthesis of Difluorocyclopropyl Guanine Nucleosides
Novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues have been synthesized and demonstrated potent antiviral activities against HIV-1 and HCMV.[2]
Antiviral Activity Data
| Compound | Virus | Cell Line | Activity | Reference |
| Phosphonate of difluorocyclopropane nucleoside analogue 26 | HIV-1 | MT-4 | Similar to PMEA | |
| Analogue 20 | HCMV | MRC | Moderate |
Experimental Protocol: General Coupling of Activated this compound with Guanine
-
Materials: (2,2-Difluorocyclopropyl)methyl tosylate (or other activated form), protected guanine derivative (e.g., 2-amino-6-chloropurine), a suitable base (e.g., NaH, K₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure: a. To a solution of the protected guanine derivative (1.0 eq) in anhydrous DMF under an inert atmosphere, add the base (1.2 eq) at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of (2,2-Difluorocyclopropyl)methyl tosylate (1.1 eq) in DMF. d. Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC. e. After completion, cool the reaction to room temperature and quench with water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. h. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography. i. Subsequent deprotection steps (e.g., hydrolysis of the chloro group and removal of other protecting groups) are then carried out to yield the final guanine nucleoside analogue.
Synthetic Pathway for Guanine Analogues
Caption: General synthesis of difluorocyclopropyl guanine nucleosides.
Synthesis of Fluorinated Cyclopropavir Analogues
Fluorinated analogues of cyclopropavir have been synthesized and show antiviral effects against HCMV and Varicella-Zoster Virus (VZV).[5] While not directly using this compound, the synthesis involves the formation of a fluorinated cyclopropane ring, a related structural motif.
Antiviral Activity Data
| Compound | Virus | Assay | Activity | Reference |
| Analogue 13a | HCMV | Cytopathic Inhibition | Significant | [5] |
| Analogue 14a | VZV | Cytopathic Inhibition | Significant | [5] |
Mechanism of Action of Nucleoside Analogues
The antiviral mechanism of action for many nucleoside analogues, including those with a difluorocyclopropyl moiety, typically involves their conversion to the triphosphate form within the cell. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication.[6][7]
Signaling Pathway of Antiviral Nucleoside Analogues
Caption: Mechanism of action for nucleoside analogue antivirals.
Disclaimer: The provided protocols are generalized from published literature and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. 2,2-Difluorocyclopropanemethanol [myskinrecipes.com]
- 2. Synthesis of novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroanalogues of anti-cytomegalovirus agent cyclopropavir: synthesis and antiviral activity of (E)- and (Z)-9-{[2,2-bis(hydroxymethyl)-3-fluorocyclopropylidene]methyl}-adenines and guanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Derivatization of the Hydroxyl Group of (2,2-Difluorocyclopropyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of (2,2-Difluorocyclopropyl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the difluorocyclopropyl moiety, which can enhance metabolic stability, binding affinity, and cellular permeability of parent molecules.
The derivatization of the hydroxyl group allows for the introduction of various functional groups, enabling the synthesis of a diverse range of compounds for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide covers key derivatization strategies including esterification, etherification, carbamate formation, and the synthesis of sulfonates, providing detailed, actionable protocols for laboratory implementation.
Key Derivatization Strategies
The primary hydroxyl group of this compound can be readily transformed into a variety of functional groups using well-established synthetic methodologies. The main strategies covered in this document are:
-
Esterification: Conversion of the alcohol to an ester.
-
Etherification: Formation of an ether linkage.
-
Carbamate Formation: Introduction of a carbamate moiety.
-
Sulfonate Ester Formation: Synthesis of tosylates or other sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Below are detailed protocols for each of these key transformations.
Experimental Protocols
Esterification
Esterification is a fundamental transformation for converting alcohols into esters, which can serve as prodrugs or key intermediates in a synthetic route.
This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to form the corresponding ester.
Reaction Scheme:
Esterification via Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for substrates that are sensitive to acidic or basic conditions.[1][2][3]
Reaction Scheme:
References
Application Notes and Protocols: Ring-Opening Reactions of (2,2-Difluorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the ring-opening reactions of (2,2-difluorocyclopropyl)methanol, a valuable building block in medicinal chemistry. The strategic introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The ring-opening of this compound offers a direct route to synthetically versatile 3,3-difluoro-homoallylic alcohols and 2-fluoroallylic amines, which are key intermediates in the synthesis of novel therapeutics.
Lewis Acid-Mediated Ring-Opening for the Synthesis of 3,3-Difluoro-homoallylic Alcohols
The treatment of this compound with Lewis acids, such as titanium tetrachloride (TiCl₄), promotes a facile ring-opening reaction to afford 3,3-difluoro-homoallylic alcohols. This transformation is particularly useful for the synthesis of fluorinated analogues of biologically active compounds.
Quantitative Data Summary
| Entry | Aryl Aldehyde (ArCHO) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3,3-Difluoro-1-phenylbut-3-en-1-ol | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3,3-difluorobut-3-en-1-ol | 2.5 | 82 |
| 3 | 4-Methoxybenzaldehyde | 3,3-Difluoro-1-(4-methoxyphenyl)but-3-en-1-ol | 2 | 88 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-3,3-difluorobut-3-en-1-ol | 3 | 75 |
| 5 | Thiophene-2-carbaldehyde | 3,3-Difluoro-1-(thiophen-2-yl)but-3-en-1-ol | 2.5 | 78 |
Experimental Protocol: Synthesis of 3,3-Difluoro-1-phenylbut-3-en-1-ol
Materials:
-
This compound
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv) to the cooled solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 3,3-difluoro-1-phenylbut-3-en-1-ol.
Reaction Pathway
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2,2-Difluorocyclopropyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gem-difluorocyclopropyl moiety is a valuable structural motif in medicinal chemistry and materials science, often serving as a bioisostere for carbonyl groups and enhancing metabolic stability and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful tool for the construction of carbon-carbon bonds, enabling the incorporation of this fluorinated scaffold into complex molecular architectures.
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of (2,2-difluorocyclopropyl)methanol derivatives. As the hydroxyl group of this compound is a poor leaving group, a two-step strategy is generally employed. The first step involves the activation of the alcohol to a more reactive species, such as a tosylate, mesylate, or halide. The second step is the palladium-catalyzed cross-coupling of the activated derivative with a suitable coupling partner.
This document outlines protocols for the activation of this compound and its subsequent use in Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions.
Hydroxyl Group Activation: A Necessary First Step
The direct palladium-catalyzed cross-coupling of alcohols is challenging due to the poor leaving group ability of the hydroxide ion. Therefore, the hydroxyl group of this compound must first be converted into a better leaving group. Common methods include conversion to tosylates, mesylates, or halides. The tosylate is a particularly effective leaving group for these systems.
Experimental Protocol: Tosylation of this compound
This protocol describes the conversion of this compound to (2,2-difluorocyclopropyl)methyl tosylate.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 - 2.0 eq.) and a catalytic amount of DMAP to the solution.
-
Slowly add tosyl chloride (1.2 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (2,2-difluorocyclopropyl)methyl tosylate.
Palladium-Catalyzed Cross-Coupling Reactions
Once activated, the (2,2-difluorocyclopropyl)methyl derivative can be used in various palladium-catalyzed cross-coupling reactions to form C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond between the (2,2-difluorocyclopropyl)methyl group and an aryl or vinyl partner.
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of alkyl tosylates.[1][2]
Materials:
-
(2,2-Difluorocyclopropyl)methyl tosylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a Schlenk tube, add the (2,2-difluorocyclopropyl)methyl tosylate (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | THF | 80 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
Note: The yields are illustrative and based on general knowledge of Suzuki-Miyaura couplings with similar substrates. Optimization for the specific (2,2-difluorocyclopropyl)methyl tosylate is recommended.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C(sp³)-C(sp) bond, connecting the (2,2-difluorocyclopropyl)methyl moiety to a terminal alkyne. This reaction typically requires conversion of the tosylate to a halide (e.g., bromide or iodide) first.
This protocol is based on general procedures for Sonogashira coupling of alkyl halides.
Materials:
-
(2,2-Difluorocyclopropyl)methyl bromide (prepared from the corresponding alcohol)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of (2,2-difluorocyclopropyl)methyl bromide (1.0 eq.) in the anhydrous solvent.
-
Add the base (2-3 eq.) and the terminal alkyne (1.2-1.5 eq.).
-
Stir the reaction mixture at room temperature or elevated temperatures (40-80 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | DMF | 70 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 50 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
Note: The yields are illustrative and based on general knowledge of Sonogashira couplings with similar substrates. Optimization for the specific (2,2-difluorocyclopropyl)methyl bromide is recommended.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. For this application, the (2,2-difluorocyclopropyl)methyl halide would be converted to an organozinc reagent, which is then coupled with an aryl or vinyl halide.
This protocol is adapted from general procedures for Negishi coupling of alkyl halides.[3]
Materials:
-
(2,2-Difluorocyclopropyl)methyl bromide or iodide
-
Zinc dust (activated)
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, CPhos)[3]
-
Anhydrous solvent (e.g., THF, DMA)
Procedure:
-
Preparation of the Organozinc Reagent:
-
Activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF under an inert atmosphere, followed by washing and drying.
-
To a suspension of activated zinc dust (1.5-2.0 eq.) in anhydrous THF, add a solution of (2,2-difluorocyclopropyl)methyl bromide or iodide (1.2 eq.) and stir at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by quenching an aliquot and analyzing by GC).
-
-
Cross-Coupling Reaction:
-
In a separate Schlenk tube, add the aryl or vinyl halide/triflate (1.0 eq.), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous solvent.
-
Add the freshly prepared solution of the (2,2-difluorocyclopropyl)methyl zinc reagent to the catalyst mixture at room temperature.
-
Stir the reaction at room temperature or elevated temperatures (40-80 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | CPhos (4) | THF | 60 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | SPhos (3) | DMA | 70 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | CPhos (4) | THF | 60 | [Data not available for this specific substrate, typically moderate to good yields are expected] |
Note: The yields are illustrative and based on general knowledge of Negishi couplings with similar substrates. Optimization for the specific (2,2-difluorocyclopropyl)methyl zinc reagent is recommended.
Mandatory Visualizations
Caption: General workflow for the cross-coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycles for the Sonogashira coupling.
References
- 1. Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Oxidation of (2,2-Difluorocyclopropyl)methanol to (2,2-Difluorocyclopropyl)carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. (2,2-Difluorocyclopropyl)methanol is a valuable building block, and its corresponding aldehyde is a key precursor for various synthetic applications. The presence of the difluorocyclopropyl group necessitates the use of mild oxidation conditions to avoid potential side reactions or decomposition. These application notes provide detailed protocols for three reliable methods for the oxidation of this compound: Parikh-Doering Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-based oxidation. These methods are known for their high chemoselectivity and tolerance of sensitive functional groups.[1][2][3]
Recommended Oxidation Protocols
Several modern oxidation protocols are suitable for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[2][4] For a substrate like this compound, which contains a potentially sensitive difluorocyclopropyl moiety, mild and selective methods are paramount. Below are detailed protocols for three recommended methods.
Parikh-Doering Oxidation
The Parikh-Doering oxidation utilizes a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO) as the oxidant.[1][5] This method is advantageous as it can be performed at or above 0 °C, avoiding the cryogenic temperatures required for related DMSO-based oxidations like the Swern oxidation.[5][6] It is known for its mildness and tolerance of a wide range of functional groups.[1]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) is added triethylamine (Et₃N, 3.0-5.0 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Sulfur trioxide pyridine complex (SO₃·py, 2.0-3.0 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
Anhydrous dimethyl sulfoxide (DMSO, 3.0-5.0 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography on silica gel to afford the desired (2,2-Difluorocyclopropyl)carboxaldehyde.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation of primary alcohols to aldehydes.[3][7] The reaction is typically fast, proceeds at room temperature, and the workup is straightforward.[3][4] To buffer the acetic acid byproduct generated during the reaction, a mild base like sodium bicarbonate is often added, which is beneficial for acid-sensitive substrates.[3]
Experimental Protocol:
-
To a stirred suspension of Dess-Martin periodinane (1.1-1.5 eq) and sodium bicarbonate (NaHCO₃, 2.0-4.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) is added a solution of this compound (1.0 eq) in DCM.
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, the reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
The mixture is stirred for 15-30 minutes until the layers are clear.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
TEMPO-based Oxidation (Anelli-type)
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant.[8][9] The Anelli protocol uses sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system, which is cost-effective and efficient.[8][9] This method is highly selective for primary alcohols.[8]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) and potassium bromide (KBr, 0.1 eq).
-
Add a catalytic amount of TEMPO (0.01-0.05 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1-1.3 eq) dropwise, ensuring the temperature remains between 0-5 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes the typical reaction parameters for the described protocols for the oxidation of a primary alcohol. Yields are representative and may vary for the specific substrate.
| Parameter | Parikh-Doering Oxidation | Dess-Martin Oxidation | TEMPO-based Oxidation |
| Oxidant | DMSO/SO₃·py | Dess-Martin Periodinane | TEMPO (cat.) / NaOCl |
| Stoichiometry | Oxidant: 2.0-3.0 eq | Oxidant: 1.1-1.5 eq | Cat: 0.01-0.05 eq, NaOCl: 1.1-1.3 eq |
| Solvent | DCM | DCM | DCM / Water |
| Temperature | 0 °C to Room Temp. | Room Temperature | 0-5 °C |
| Reaction Time | 2-5 hours | 1-3 hours | 0.5-1 hour |
| Workup | Aqueous wash, extraction | Quench, aqueous wash, extraction | Quench, aqueous wash, extraction |
| Typical Yield | 80-95% | 85-98% | 80-95% |
| Key Advantage | Avoids cryogenic conditions | Very mild, fast, simple | Catalytic, cost-effective |
| Key Disadvantage | Malodorous byproducts (DMS) | Expensive reagent | Requires careful temperature control |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the oxidation of this compound to the corresponding aldehyde using one of the described protocols.
Caption: General experimental workflow for the oxidation of the primary alcohol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of the Difluorocyclopropylmethyl Moiety into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluorocyclopropylmethyl moiety has emerged as a valuable structural motif in medicinal chemistry. Its unique stereoelectronic properties, acting as a bioisostere for various functional groups, can significantly enhance the pharmacological profile of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the two primary strategies for incorporating this moiety: direct N-alkylation using (2,2-difluorocyclopropyl)methyl tosylate and a reductive amination sequence utilizing (gem-difluorocycloalkyl)methyl amines.
The incorporation of the difluorocyclopropylmethyl group can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity of drug candidates. These protocols offer reliable methods for accessing a diverse range of novel heterocyclic compounds for drug discovery and development programs.
Method 1: N-Alkylation of Heterocycles with (2,2-Difluorocyclopropyl)methyl Tosylate
This method provides a direct approach for the N-alkylation of a variety of nitrogen-containing heterocycles. The protocol involves the synthesis of the key building block, (2,2-difluorocyclopropyl)methyl tosylate, followed by its reaction with the desired heterocyclic scaffold under basic conditions.
Diagram: Synthesis of (2,2-difluorocyclopropyl)methyl Tosylate
Caption: Synthesis of the key tosylate building block.
Experimental Protocols
Protocol 1.1: Synthesis of (2,2-Difluorocyclopropyl)methyl Tosylate
-
Tosylation of Allyl Alcohol: To a stirred solution of allyl alcohol (1.0 eq) in pyridine (5.0 eq) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford allyl tosylate.
-
gem-Difluorocyclopropanation: To a solution of allyl tosylate (1.0 eq) and sodium iodide (2.0 eq) in anhydrous toluene, add trimethyl(trifluoromethyl)silane (TMSCF3) (2.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield (2,2-difluorocyclopropyl)methyl tosylate.
Protocol 1.2: N-Alkylation of Heterocycles
-
To a suspension of the desired heterocycle (1.0 eq) and a base (e.g., NaH, K2CO3, or Cs2CO3; 1.2 eq) in a suitable anhydrous solvent (e.g., DMF, CH3CN, or THF) add (2,2-difluorocyclopropyl)methyl tosylate (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the time required for complete conversion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,2-difluorocyclopropyl)methyl-substituted heterocycle.
Data Presentation
Table 1: N-Alkylation of Various Heterocycles with (2,2-Difluorocyclopropyl)methyl Tosylate
| Entry | Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | NaH | DMF | 25 | 4 | 85 |
| 2 | Pyrazole | K2CO3 | CH3CN | 80 | 12 | 78 |
| 3 | Imidazole | NaH | THF | 60 | 8 | 82 |
| 4 | 1,2,4-Triazole | Cs2CO3 | DMF | 50 | 6 | 75 |
| 5 | Benzimidazole | K2CO3 | CH3CN | 80 | 12 | 80 |
| 6 | Carbazole | NaH | DMF | 25 | 5 | 90 |
Method 2: Reductive Amination and "Nitrogen Deletion" Strategy
This two-step approach is particularly useful for incorporating the difluorocyclopropylmethyl moiety at a carbon atom of a heterocycle. It involves an initial reductive amination of a heterocyclic aldehyde with a (gem-difluorocycloalkyl)methyl amine, followed by a "Nitrogen Deletion" reaction.
Diagram: Reductive Amination and "Nitrogen Deletion" Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of (2,2-Difluorocyclopropyl)methanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (2,2-Difluorocyclopropyl)methanol using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this specific separation process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most common and cost-effective stationary phase for the purification of polar organic molecules like this compound. Due to the presence of fluorine atoms, which can lead to strong interactions with the silica surface, monitoring for potential tailing or irreversible adsorption is recommended. Should issues arise, alternative stationary phases such as deactivated silica or fluorinated stationary phases could be considered.
Q2: Which solvent system is best suited for the elution of this compound?
A2: A good starting point for the purification of a polar compound like this compound is a solvent system composed of a non-polar solvent and a polar solvent.[1] A common and effective choice is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound.[2] For highly polar compounds, a more polar solvent system such as dichloromethane/methanol may be necessary.[1]
Q3: How can I determine the optimal solvent ratio for my column?
A3: The ideal solvent ratio should be determined using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture where this compound has an Rf value between 0.2 and 0.4.[2][3] This range generally provides the best separation from impurities. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
Q4: What should I do if my compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate?
A4: If this compound remains at the baseline, the solvent system is not polar enough. You can try a more polar mobile phase, such as a mixture of dichloromethane and methanol.[1] Start with a low percentage of methanol (e.g., 1-5%) and increase as needed.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system polarity.- Column overloading. | - Optimize Solvent System: Use TLC to find a solvent system that provides a clear separation between your product and impurities, aiming for a ∆Rf of at least 0.2.[4] Consider using a different solvent combination to alter selectivity (e.g., ether/hexane instead of ethyl acetate/hexane).[1]- Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[3] |
| Product Tailing / Streaking | - Strong interaction between the polar alcohol and acidic sites on the silica gel.- Compound is not dissolving well in the mobile phase. | - Use a Modifier: Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.[1][3]- Change Stationary Phase: Consider using deactivated (end-capped) silica gel or alumina.- Dry Loading: If solubility in the eluent is low, adsorb the crude product onto a small amount of silica gel before loading it onto the column.[5] |
| Low or No Recovery of Product | - The compound is highly polar and is irreversibly adsorbed onto the silica gel.- The compound is eluting in very broad bands and is difficult to detect in the collected fractions. | - Increase Eluent Polarity: If the compound is stuck on the column, gradually increase the polarity of the mobile phase. A gradient elution might be effective.- Use a More Polar Solvent System: Switch to a stronger eluent system, such as dichloromethane/methanol.[1]- Check All Fractions: Concentrate and analyze all collected fractions by TLC to ensure the product was not missed. |
| Product Elutes Too Quickly (in the solvent front) | - The eluent is too polar. | - Decrease Eluent Polarity: Prepare a new mobile phase with a lower percentage of the polar solvent (e.g., decrease the amount of ethyl acetate in your hexane mixture). Confirm the new Rf on a TLC plate before running the column. |
| Cracked or Channeled Column Bed | - Improper packing of the column.- Running the column dry. | - Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Add a layer of sand on top of the silica to prevent disturbance when adding solvent.[5] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane, Methanol
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes/flasks
-
Rotary evaporator
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Visualize the spots (e.g., using a potassium permanganate stain, as the compound may not be UV active).
-
Select the solvent system that provides an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.
3. Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[5]
-
Equilibrate the column by running 2-3 column volumes of the initial, least polar eluent through the packed silica.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully apply it to the top of the column using a pipette.[5]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Begin eluting the column, collecting fractions in separate tubes.
-
You may start with the solvent system determined by TLC (isocratic elution) or begin with a less polar mixture and gradually increase the polarity (gradient elution).[4]
6. Fraction Analysis:
-
Monitor the separation by spotting collected fractions on a TLC plate and developing it in the appropriate solvent system.
-
Identify the fractions containing the pure this compound.
7. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Optimization of reaction conditions for the synthesis of (2,2-Difluorocyclopropyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (2,2-Difluorocyclopropyl)methanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the difluorocyclopropanation of allyl alcohol. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the double bond of allyl alcohol. Common difluorocarbene precursors include trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source like sodium iodide (NaI), and sodium chlorodifluoroacetate (ClCF₂COONa).[1]
Q2: Why is the combination of TMSCF₃ and NaI a preferred method for difluorocyclopropanation?
A2: The TMSCF₃/NaI system is often favored due to its relatively mild reaction conditions and good yields for electron-rich alkenes like allyl alcohol. The reaction proceeds through the generation of a trifluoromethyl anion, which then decomposes to difluorocarbene and a fluoride ion.
Q3: What are the primary safety concerns when working with TMSCF₃?
A3: Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a volatile and flammable liquid that reacts with moisture.[2] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn. All procedures should be conducted in a well-ventilated fume hood.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (allyl alcohol) and the formation of the product.
Q5: What are the typical byproducts in this reaction?
A5: Potential byproducts can arise from side reactions of the highly reactive difluorocarbene. These may include oligomerization of difluorocarbene or reactions with the solvent. GC-MS analysis of the crude reaction mixture can help identify these impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive reagents (TMSCF₃ or NaI).2. Presence of moisture in the reaction.3. Incorrect reaction temperature.4. Insufficient reaction time. | 1. Use fresh or properly stored reagents. Ensure NaI is anhydrous.2. Dry all glassware thoroughly and use anhydrous solvents. Handle TMSCF₃ under an inert atmosphere.[2]3. Optimize the reaction temperature. The reaction is typically run at room temperature or slightly elevated temperatures.4. Monitor the reaction for a longer period to ensure completion. |
| Formation of Multiple Products (low selectivity) | 1. Reaction temperature is too high, leading to side reactions.2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature to control the reactivity of the difluorocarbene.2. Carefully control the molar ratios of allyl alcohol, TMSCF₃, and NaI. An excess of the alkene is sometimes used to improve trapping of the carbene. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts during chromatography.2. The product is volatile and may be lost during solvent removal. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging.2. Use a rotary evaporator at a controlled temperature and reduced pressure to minimize loss of the volatile product. |
| Inconsistent Results | 1. Variations in the quality of reagents or solvents.2. Inconsistent reaction setup and conditions. | 1. Use high-purity, anhydrous solvents and reagents from a reliable source for each experiment.2. Maintain consistent parameters such as stirring speed, rate of reagent addition, and temperature control. |
Experimental Protocols
Protocol 1: Synthesis of this compound using TMSCF₃ and NaI
This protocol describes a general procedure for the difluorocyclopropanation of allyl alcohol.
Materials:
-
Allyl alcohol
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Sodium Iodide (NaI), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve allyl alcohol (1.0 equivalent) and anhydrous sodium iodide (1.5 equivalents) in anhydrous THF.
-
Reagent Addition: To the stirred solution at room temperature, add trimethyl(trifluoromethyl)silane (1.5 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and GC-MS.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Difluorocarbene Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMSCF₃ / NaI | THF | 25 | 24 | 75-85 |
| 2 | ClCF₂COONa | Diglyme | 180 | 4 | 60-70 |
| 3 | TMSCF₃ / CsF | Acetonitrile | 25 | 24 | 70-80 |
| 4 | CBr₂F₂ / PPh₃ | Toluene | 80 | 12 | 55-65 |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Challenges in the scale-up synthesis of (2,2-Difluorocyclopropyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (2,2-Difluorocyclopropyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound at scale?
A1: The most prevalent method for synthesizing this compound, especially at a larger scale, involves the [2+1] cycloaddition of difluorocarbene to a protected allyl alcohol derivative, followed by deprotection. Key sources of difluorocarbene for scale-up include the thermal decomposition of sodium chlorodifluoroacetate and the use of fluorinated silicon reagents like trimethylsilyl trifluoromethane (TMSCF3).[1][2]
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of this synthesis revolve around the generation and handling of difluorocarbene. Many precursors are thermally unstable or toxic.[2] For instance, the decomposition of sodium chlorodifluoroacetate is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of certain reagents may also involve the handling of toxic gases or the generation of hazardous byproducts. A thorough safety evaluation is crucial before attempting a large-scale synthesis.[1]
Q3: How does the choice of difluorocarbene precursor affect the scalability of the reaction?
A3: The choice of difluorocarbene precursor significantly impacts the scalability. While reagents like sodium chlorodifluoroacetate are cost-effective, they often require high reaction temperatures, which can be challenging to manage on a large scale. Reagents like TMSCF3 can be used under milder conditions but may be more expensive.[3] The ideal precursor for scale-up offers a balance of reactivity, safety, cost, and ease of handling.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Typical impurities can include unreacted starting materials, byproducts from the decomposition of the difluorocarbene precursor, and oligomeric materials. If a protecting group strategy is used for the allyl alcohol, incomplete deprotection can also lead to impurities. The purification process, often involving distillation or column chromatography, is critical for removing these impurities to achieve the desired product quality.
Q5: Are there any green chemistry approaches for the synthesis of this compound?
A5: Efforts towards greener synthesis of difluorocyclopropanes are ongoing. This includes the development of more environmentally benign difluorocarbene precursors and the use of continuous flow chemistry.[1] Flow chemistry, in particular, offers better control over reaction parameters, enhances safety, and can lead to higher yields and purity, making it an attractive option for sustainable large-scale production.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My scaled-up synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the scale-up synthesis of this compound can stem from several factors. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture shows the formation of several byproducts, complicating purification and reducing the yield of this compound. What could be the cause?
Answer: Byproduct formation is a common challenge in difluorocyclopropanation reactions, especially at scale. The nature of the byproducts can often point to the underlying issue.
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Unreacted Allyl Alcohol Derivative | Incomplete reaction due to insufficient difluorocarbene generation or short reaction time. | - Increase the amount of difluorocarbene precursor. - Extend the reaction time. - Ensure the reaction temperature is optimal for carbene formation. |
| Polymeric/Tarry Material | Decomposition of the difluorocarbene precursor or the product at high temperatures. | - Lower the reaction temperature. - Ensure efficient heat removal from the reactor. - Consider a milder difluorocarbene source. |
| Isomeric Products | If starting with a substituted allyl alcohol, regio- or stereoselectivity issues may arise. | - Re-evaluate the reaction conditions to favor the desired isomer. - This is less common with simple allyl alcohol but can be a factor with more complex substrates. |
Data Presentation
The following tables provide a summary of representative data for the synthesis of difluorocyclopropanes, which can serve as a benchmark for the synthesis of this compound.
Table 1: Comparison of Difluorocarbene Precursors in the Synthesis of a Model Difluorocyclopropane
| Difluorocarbene Precursor | Reaction Conditions | Yield (%) | Scale | Reference |
| Sodium Chlorodifluoroacetate | Diglyme, 180 °C | 60-80 | Lab Scale | [2] |
| Trimethylsilyl trifluoromethane (TMSCF3) / NaI | THF, 65 °C | 85-95 | Lab Scale | [3] |
| Sodium Bromodifluoroacetate | Diglyme, 150 °C | ~99 | Lab Scale | [2] |
Note: Yields are for a model reaction and may vary for the synthesis of this compound.
Table 2: Illustrative Scale-Up Data for a Difluorocyclopropanation Reaction
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Considerations for Further Scale-Up |
| Reactant Concentration | 0.5 M | 0.5 - 1.0 M | Higher concentrations can improve throughput but may pose heat management challenges. |
| Reaction Time | 4-6 hours | 6-8 hours | May need to be adjusted based on heat transfer efficiency at a larger scale. |
| Typical Yield | 85% | 75-80% | Yields may decrease slightly upon scale-up due to mass and heat transfer limitations. |
| Purity (before purification) | >90% | 85-90% | May require more rigorous purification at a larger scale. |
Experimental Protocols
The following is a generalized, representative protocol for the scale-up synthesis of this compound using sodium chlorodifluoroacetate. This protocol should be adapted and optimized for specific equipment and safety considerations.
Materials:
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Allyl alcohol (or a protected derivative)
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Sodium chlorodifluoroacetate
-
High-boiling point solvent (e.g., diglyme)
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Appropriate work-up and purification solvents
Equipment:
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Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel or pump for controlled addition of reagents
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Heating/cooling circulator
Procedure:
-
Reactor Setup: The reactor is assembled, dried, and purged with an inert atmosphere (e.g., nitrogen).
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Charging Reagents: The solvent and allyl alcohol derivative are charged to the reactor.
-
Heating: The mixture is heated to the desired reaction temperature (e.g., 160-180 °C) with vigorous stirring.
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Addition of Precursor: Sodium chlorodifluoroacetate is added portion-wise or via a solids-addition device over a period of several hours to control the exotherm.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or NMR) until the starting material is consumed.
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Cooling and Quenching: The reaction mixture is cooled to room temperature and then slowly quenched with water.
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Work-up: The product is extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, and dried.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum or by column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
Reaction Pathway and Potential Side Reactions
References
Stability of (2,2-Difluorocyclopropyl)methanol in acidic and basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,2-difluorocyclopropyl)methanol in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a partially fluorinated alcohol. While the gem-difluorocyclopropane ring is kinetically stable under many synthetic conditions, the molecule's stability can be compromised in strongly acidic or basic environments.[1][2] The reactivity is primarily associated with the cyclopropyl ring and the primary alcohol functional group.
Q2: How should I store this compound?
To ensure stability, this compound should be stored in a cool, dry place, away from strong acids, strong bases, and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Q3: What are the primary degradation pathways for this compound in acidic media?
In the presence of strong acids, two main degradation pathways are possible:
-
Acid-catalyzed ring-opening: The cyclopropane ring can be protonated, leading to a carbocation intermediate that can undergo ring-opening to form various unsaturated fluoroalkenes. This is a common reactivity pattern for cyclopropane rings, especially when they can form a stabilized carbocation.
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Acid-catalyzed dehydration: The primary alcohol can be protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of an alkene, although this is generally less favorable for primary alcohols compared to secondary or tertiary alcohols.[3][4]
Q4: Is this compound stable in basic media?
Primary alcohols are generally stable in basic media.[3] this compound is not expected to undergo significant degradation under mild basic conditions. However, strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide. While the gem-difluorocyclopropane ring is relatively stable, extremely harsh basic conditions could potentially lead to unforeseen reactions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield or unexpected side products in an acid-catalyzed reaction. | The acidic conditions are too harsh, leading to the decomposition of the this compound starting material. | - Use a milder Brønsted or Lewis acid. - Perform the reaction at a lower temperature. - Reduce the reaction time. - Consider using a non-acidic coupling agent if applicable. |
| Formation of colored impurities during storage or reaction. | The compound may be degrading. This could be due to exposure to air, light, or trace amounts of acid or base on glassware. | - Ensure all glassware is thoroughly cleaned and dried before use. - Store the compound under an inert atmosphere. - Protect the compound from light by using an amber vial or wrapping the container in foil. |
| Inconsistent reaction outcomes. | The stability of this compound can be sensitive to the specific reaction conditions, including solvent and temperature. | - Carefully control all reaction parameters. - Ensure the purity of all reagents and solvents. - Perform a small-scale test reaction to confirm the desired outcome before proceeding with a larger scale. |
Experimental Protocols
Protocol: General Stability Assessment in Acidic or Basic Media
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired acidic or basic medium (e.g., 1M HCl, 1M NaOH, or various buffer solutions).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
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Quenching: Neutralize the aliquot to stop any further degradation.
-
Analysis: Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining this compound and to identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Potential Degradation Pathway in Acidic Media
Caption: Potential degradation pathways of this compound in acidic media.
General Workflow for Stability Testing
Caption: A general experimental workflow for assessing the stability of a chemical compound.
References
Analytical methods for determining the purity of (2,2-Difluorocyclopropyl)methanol
Technical Support Center: (2,2-Difluorocyclopropyl)methanol Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS (Gas Chromatography-Mass Spectrometry) is well-suited for analyzing volatile compounds like this compound and can effectively separate it from volatile impurities.
-
HPLC (High-Performance Liquid Chromatography) , particularly with a fluorinated stationary phase, can provide alternative selectivity for fluorinated compounds.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, and ¹⁹F) is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[2]
Q2: What are the potential impurities I should be aware of during the analysis of this compound?
A2: Potential impurities can originate from the synthetic route. A common synthesis involves the reduction of an ester, such as ethyl 2,2-difluorocyclopropanecarboxylate. Therefore, potential impurities could include:
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Starting materials: Unreacted ethyl 2,2-difluorocyclopropanecarboxylate.
-
Byproducts of the synthesis: These can include isomers or products from side reactions.
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Solvents: Residual solvents used during the synthesis and purification steps (e.g., methanol, ethanol, hexane, dichloromethane).[3]
Q3: How can I confirm the identity of this compound in my sample?
A3: The identity can be confirmed by a combination of techniques:
-
GC-MS: The mass spectrum should show the expected molecular ion and fragmentation pattern for C₄H₆F₂O.
-
NMR Spectroscopy: The ¹H and ¹⁹F NMR spectra will provide characteristic chemical shifts and coupling constants for the this compound structure. The ¹H NMR spectrum for the (S)-enantiomer is available in chemical databases for comparison.
Q4: Can I separate the enantiomers of this compound?
A4: Yes, chiral HPLC is the most suitable method for separating the enantiomers of this compound. This would typically involve a chiral stationary phase (CSP) like those based on cyclodextrins or polysaccharide derivatives.[4][5] The mobile phase would likely consist of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol.[6]
Troubleshooting Guides
Gas Chromatography (GC-MS) Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated liner; consider derivatization of the alcohol group. 2. Bake out the column; trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the injector and detector. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Column overloading. 3. Carrier gas flow rate is not optimal. | 1. Optimize the temperature ramp rate; a slower ramp can improve separation. 2. Dilute the sample. 3. Check and adjust the carrier gas flow rate. |
| Ghost Peaks | 1. Contamination from the septum, liner, or previous injections. 2. Impure carrier gas. | 1. Replace the septum and liner; run a blank solvent injection to clean the system. 2. Ensure high-purity carrier gas and check for leaks. |
| No Peaks | 1. Syringe issue (clogged or not drawing sample). 2. No injection occurred. 3. Detector is off or not functioning. | 1. Clean or replace the syringe. 2. Check the autosampler or manual injection process. 3. Verify detector settings and ensure it is turned on. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol groups). 2. Mobile phase pH is not optimal. 3. Column contamination or void. | 1. Use a column with end-capping or a fluorinated stationary phase. 2. Adjust the mobile phase pH; for acidic compounds, a lower pH can help.[7] 3. Flush the column with a strong solvent; if a void is suspected, replace the column. |
| Fluctuating Retention Times | 1. Pump malfunction or air bubbles in the system. 2. Leaks in the system. 3. Inconsistent mobile phase composition. | 1. Purge the pump to remove air bubbles; check pump seals.[8] 2. Inspect all fittings for leaks.[7] 3. Ensure the mobile phase is well-mixed and degassed. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase. | 1. Replace the guard column; back-flush the column (if recommended by the manufacturer); check for blocked tubing. 2. Ensure the buffer is soluble in the mobile phase; filter the mobile phase.[9] |
| Split Peaks | 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. | 1. Replace the column. 2. Dissolve the sample in the mobile phase if possible. |
Quantitative Data Summary
The following table summarizes typical analytical parameters for the purity determination of this compound. Note that these values can vary depending on the specific instrument and conditions used.
| Analytical Method | Parameter | Typical Value/Range | Notes |
| GC-MS | Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) | A common non-polar to mid-polar column suitable for a wide range of compounds. |
| Injection Temperature | 250 °C | To ensure complete volatilization of the analyte. | |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min | This is a starting point and should be optimized for the specific separation. | |
| Carrier Gas | Helium | At a constant flow rate (e.g., 1 mL/min). | |
| MS Detection | Electron Ionization (EI) at 70 eV | Scan range of m/z 35-350. | |
| HPLC | Column | Fluorinated C18 or Pentafluorophenyl (PFP) | These columns can offer enhanced selectivity for fluorinated compounds.[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient should be optimized for the separation of impurities. | |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard analytical column. | |
| Column Temperature | 30-40 °C | To improve peak shape and reproducibility. | |
| UV Detection | 200-210 nm | As the analyte lacks a strong chromophore, detection at low UV wavelengths is necessary. | |
| NMR | ¹H NMR (CDCl₃) | ~1.3-1.8 ppm (cyclopropyl protons), ~3.7 ppm (-CH₂OH) | Chemical shifts are approximate and can be influenced by solvent and concentration. |
| ¹⁹F NMR (CDCl₃) | Varies depending on the specific environment | ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. |
Experimental Protocols
GC-MS Method for Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.
-
GC-MS System: Use a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-methyl polysiloxane column.
-
Injector: Split/splitless injector at 250 °C. Use a split ratio of 50:1.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject 1 µL of the sample solution. Integrate the peak areas of the main component and all impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
-
HPLC System: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: Fluorinated C18 or PFP column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm.
-
-
Analysis: Inject 10 µL of the sample solution. Calculate the purity based on the relative peak areas.
¹⁹F NMR for Purity Assessment
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay is adequate for quantitative measurements (typically 5 times the longest T₁).
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of fluorine atoms in each molecule, and their respective molar masses and weights.[2]
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realab.ua [realab.ua]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Catalyst Residue Removal from (2,2-Difluorocyclopropyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of catalyst residues from (2,2-Difluorocyclopropyl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the common catalyst residues I might encounter in the synthesis of this compound?
A1: The synthesis of this compound often involves transition metal catalysts. The most common residues to expect are from palladium, copper, and rhodium-based catalysts, which are frequently used in cyclopropanation and other coupling reactions.[1][2][3]
Q2: Why is it critical to remove these catalyst residues?
A2: Residual metal catalysts can interfere with downstream reactions, compromise the stability and purity of the final active pharmaceutical ingredient (API), and pose significant safety and regulatory concerns.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products.[5]
Q3: What are the primary methods for removing catalyst residues from my product?
A3: The main strategies for catalyst removal from organic molecules like this compound include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C, Pt/C) that are insoluble in the reaction mixture.[1][6][7]
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Adsorption: Using materials like activated carbon to bind and remove dissolved or colloidal catalyst particles.[8]
-
Scavenging: Employing solid-supported reagents (metal scavengers) with functional groups that selectively bind to the metal catalyst.[5][9][10]
-
Chelation and Extraction: Using chelating agents to form water-soluble metal complexes that can be removed through aqueous washes.[11][12][13]
-
Crystallization: Purifying the product through crystallization can also significantly reduce the concentration of catalyst residues.[14]
Q4: How do I choose the best removal method for my specific situation?
A4: The choice of method depends on several factors, including the type of catalyst (homogeneous or heterogeneous), the solvent system, the stability and polarity of your product, and the required final purity level.[9] For a polar molecule like this compound, methods compatible with polar organic solvents will be more effective.
Troubleshooting Guides
Issue 1: Incomplete removal of a heterogeneous catalyst (e.g., Pd/C) by filtration.
| Possible Cause | Troubleshooting Step |
| Fine catalyst particles passing through the filter medium. | Use a finer porosity filter or a layered filtration setup with a filter aid like Celite®.[9][15] Sintered metal filters can also be effective for capturing fine particles.[6] |
| Soluble palladium species have leached from the solid support. | Switch to a method suitable for removing soluble catalysts, such as using a metal scavenger, activated carbon, or performing a liquid-liquid extraction with a chelating agent.[9][14] |
| Catalyst is pyrophoric and difficult to handle after filtration. | Handle the filtered catalyst under an inert atmosphere (e.g., nitrogen or argon). Wetting the filter cake with a high-boiling point solvent can also reduce pyrophoricity. Note that methanol can increase the pyrophoricity of Pd/C.[16] |
Issue 2: Low product yield after purification with a metal scavenger.
| Possible Cause | Troubleshooting Step |
| Product is adsorbing to the scavenger. | Reduce the amount of scavenger used to the minimum effective quantity. After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[9] Consider trying a different type of scavenger that may have a lower affinity for your product.[9] |
| Product is not stable to the scavenger or the reaction conditions. | Ensure the scavenger is compatible with your product's functional groups. Perform the scavenging at a lower temperature or for a shorter duration. |
Issue 3: Activated carbon treatment is ineffective or leads to product loss.
| Possible Cause | Troubleshooting Step |
| Incorrect type of activated carbon used. | Different grades of activated carbon have varying surface properties and pore structures.[8] Screen different types of activated carbon to find one with optimal affinity for the catalyst and minimal affinity for your product.[17] |
| Product is strongly adsorbed onto the activated carbon. | Reduce the amount of activated carbon used. Wash the carbon thoroughly with a more polar solvent after filtration to recover the product. Synthetic carbon adsorbents may offer higher selectivity for the metal catalyst over the API. |
Quantitative Data Summary
The following table summarizes the performance of various catalyst removal methods as reported in the literature. Note that efficiencies can vary significantly based on the specific reaction conditions, solvent, and the nature of the catalyst and product.
| Removal Method | Catalyst | Initial Concentration | Final Concentration | Solvent | Reference |
| Metal Scavenger (SiliaMetS Thiol) | Palladium | 2400 ppm | ≤ 16 ppm | Not Specified | [10] |
| Metal Scavenger (SiliaMetS Thiourea) | Palladium | 2400 ppm | ≤ 16 ppm | Not Specified | [10] |
| Activated Carbon (Darco) | Palladium | 2400 ppm | > 16 ppm | Not Specified | [10] |
| Polymer-based Scavenger (Quadrapure) | Palladium | 2400 ppm | > 16 ppm | Not Specified | [10] |
| Metal Scavenger (PhosphonicS SPM32) | Pd(OAc)₂ | 105 mg in 50 mL | >99.5% removal | Acetonitrile | [18] |
| Synthetic Carbon (Carboxen® 564) | Pd(PPh₃)₄ | 1250 ppm | 12 ppm | Methanol | |
| Synthetic Carbon (Carboxen® 1005) | [Rh(COD)Cl]₂ | 1250 ppm | 15 ppm | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose a scavenger based on the target metal catalyst and the solvent system. Thiol-based scavengers are generally effective for palladium, while amine-functionalized scavengers can be used for a broader range of metals.[5][10]
-
Addition of Scavenger: To the reaction mixture containing this compound and the dissolved catalyst, add the recommended amount of the solid-supported scavenger (typically 5-20 wt% relative to the product).
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-metal complex.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes. Analyze a sample for residual metal content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[14][19]
Protocol 2: General Procedure for Catalyst Removal using Activated Carbon
-
Carbon Selection: Select a suitable grade of activated carbon. It is advisable to screen a few different types to find the most effective one.[8][17]
-
Treatment: Add the activated carbon (typically 5-10 wt% relative to the product) to the solution of this compound.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Longer times may be required, but this increases the risk of product adsorption.
-
Filtration: Filter the suspension through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the carbon cake with fresh solvent to recover the product.
-
Analysis: Analyze the filtrate for residual catalyst concentration.
Visualizations
Caption: Decision workflow for selecting a catalyst removal method.
Caption: General experimental workflow for catalyst removal using a scavenger.
References
- 1. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02371D [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. silicycle.com [silicycle.com]
- 6. teesing.com [teesing.com]
- 7. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 8. Selective adsorption and removal of rhodium (Rh) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 12. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. arborassays.com [arborassays.com]
- 15. evonik.com [evonik.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 18. spinchem.com [spinchem.com]
- 19. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for (2,2-Difluorocyclopropyl)methanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (2,2-Difluorocyclopropyl)methanol. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 509072-57-5 |
| Molecular Formula | C₄H₆F₂O |
| Molecular Weight | 108.09 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 103.4 ± 10.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 16.4 ± 19.0 °C[1] |
| pKa | 15.10 ± 0.10 (Predicted) |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for laboratory safety. This compound is a flammable liquid and vapor.[2][3]
Frequently Asked Questions (FAQs) - Safety and Storage
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard is its flammability.[2][3] It is classified as a Category 3 flammable liquid.[2] It is also important to avoid contact with skin, eyes, and clothing.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
Work in a well-ventilated fume hood.[2]
Q3: How should this compound be stored?
A3: Store the compound in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3] Refrigeration is recommended for long-term storage.[2]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area and eliminate all ignition sources. Use a suitable absorbent material to collect the spill and dispose of it as hazardous waste in accordance with local regulations.[2]
Q5: What are the proper first aid measures in case of exposure?
A5:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Rinse mouth and seek medical attention.[2]
Experimental Protocols and Troubleshooting
This compound is a valuable building block in organic synthesis, often used as a precursor for introducing the difluorocyclopropyl moiety into larger molecules, particularly in the development of antiviral and autoimmune disease treatments. Below are detailed protocols for common transformations and troubleshooting guides to address potential experimental challenges.
Logical Workflow for Common Transformations
Caption: Common synthetic routes starting from this compound.
Oxidation to (2,2-Difluorocyclopropyl)carbaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a common and crucial step. Swern and Dess-Martin oxidations are mild methods suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Issue | Possible Cause | Solution |
| Low or no conversion | Incomplete activation of DMSO. | Ensure all reagents and solvents are anhydrous. Add DMSO to oxalyl chloride at -78 °C and allow sufficient time for activation before adding the alcohol. |
| Low reaction temperature for a hindered alcohol. | While the initial steps must be at -78 °C, for some substrates, warming slightly (e.g., to -60 °C) after the alcohol addition can improve conversion.[4] | |
| Formation of side products (e.g., thioacetals) | Incorrect order of addition. | Ensure the alcohol is added and reacts completely with the activated DMSO before the addition of triethylamine. |
| Reaction temperature too high. | Maintain the temperature at -78 °C throughout the addition steps to prevent decomposition of the activated species and side reactions. | |
| Difficult purification | Residual DMSO or triethylamine salts. | Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the amine salts. Multiple water washes can help remove DMSO. |
| Volatility of the aldehyde product. | Use caution during solvent removal. Rotary evaporation at low temperature and pressure is recommended. |
Synthesis of (2,2-Difluorocyclopropyl)methylamine
A common route to the corresponding primary amine involves a two-step process: activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide source and subsequent reduction. An alternative is the Mitsunobu reaction with a nitrogen nucleophile.
Step 1: Mesylation
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is often used directly in the next step.
Step 2: Azide Displacement and Reduction
-
Dissolve the crude mesylate in a polar aprotic solvent like DMF.
-
Add sodium azide (1.5 - 2.0 equivalents) and heat the mixture (e.g., to 60-80 °C), monitoring by TLC.
-
After the reaction is complete, cool to room temperature, add water, and extract the azide intermediate with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Dissolve the crude azide in a solvent such as methanol or THF.
-
Add a reducing agent, such as lithium aluminum hydride (LAH) or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
After complete reduction, perform an appropriate workup to isolate the amine product.
| Issue | Possible Cause | Solution |
| Incomplete mesylation/tosylation | Impure or wet reagents/solvents. | Use freshly distilled solvents and high-purity reagents. |
| Insufficient base. | Ensure an adequate amount of a non-nucleophilic base like triethylamine or pyridine is used. | |
| Low yield in azide displacement | Poor leaving group ability. | Ensure the mesylation or tosylation was successful. The tosylate can sometimes be a better leaving group. |
| Steric hindrance. | This reaction is SN2; significant steric bulk can slow it down. Increase reaction temperature and/or time. | |
| Incomplete reduction of the azide | Inactive catalyst or reducing agent. | Use fresh LAH or a newly opened bottle of Pd/C. Ensure the system is properly flushed with hydrogen for catalytic hydrogenation. |
| Ring-opening of the cyclopropane | Harsh reaction conditions. | The difluorocyclopropyl group is generally stable, but highly acidic or basic conditions at elevated temperatures could potentially lead to ring-opening. Use milder conditions where possible. |
Reductive Amination of (2,2-Difluorocyclopropyl)carbaldehyde
If the aldehyde is synthesized first, it can be converted to the amine via reductive amination.
-
Dissolve (2,2-Difluorocyclopropyl)carbaldehyde (1.0 equivalent) and the desired amine (e.g., ammonia or a primary amine, 1.0-1.5 equivalents) in a suitable solvent like methanol.
-
Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature until the imine intermediate is consumed (monitor by TLC or GC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or distillation.
| Issue | Possible Cause | Solution |
| Low yield of the desired amine | Incomplete imine formation. | For less reactive amines, adding a dehydrating agent or performing the reaction at a slightly elevated temperature can favor imine formation. |
| Reduction of the starting aldehyde. | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. | |
| Formation of a secondary amine from the product | The product primary amine reacts with another molecule of the aldehyde. | Use an excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. |
Purification of Fluorinated Compounds
The presence of fluorine can alter the polarity and chromatographic behavior of molecules.
Frequently Asked Questions (FAQs) - Purification
Q1: Are there special considerations for column chromatography of fluorinated compounds?
A1: Yes, fluorinated compounds can have unique interactions with the stationary phase. Both normal-phase (silica gel) and reverse-phase chromatography can be effective. It may be necessary to screen different solvent systems to achieve optimal separation.[1]
Q2: How can I effectively remove trace impurities from the final product?
A2: For high-purity requirements, preparative HPLC is often a good choice.[1] Crystallization, if applicable, is also an excellent method for final purification.[1]
Q3: What analytical techniques are best for assessing the purity of this compound and its derivatives?
A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR: For structural confirmation.
-
¹⁹F NMR: This is particularly valuable for confirming the presence and purity of the fluorinated moiety.
-
LC-MS: To confirm the molecular weight and assess purity.[1]
-
GC-MS: Useful for analyzing the volatile starting material and aldehyde product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of (2,2-Difluorocyclopropyl)methanol and Cyclopropylmethanol for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the cyclopropyl group is a prized structural motif, known for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. The strategic introduction of fluorine atoms onto this scaffold, as seen in (2,2-difluorocyclopropyl)methanol, offers a powerful tool to further fine-tune these properties. This guide provides an objective comparison of the reactivity of this compound and its non-fluorinated counterpart, cyclopropylmethanol, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Executive Summary
The presence of the gem-difluoro group on the cyclopropane ring significantly influences the reactivity of the adjacent hydroxymethyl group. The strong electron-withdrawing nature of the fluorine atoms deactivates the cyclopropyl ring towards ring-opening reactions that proceed through a cationic intermediate. This effect is most dramatically observed in solvolysis reactions, where (2,2-difluorocyclopropyl)methyl tosylate reacts orders of magnitude slower than cyclopropylmethyl tosylate. While direct comparative data for other reactions such as oxidation and reaction with electrophiles is limited, the electronic effects of the difluoro group are expected to similarly influence the reactivity of the alcohol and the stability of any intermediates.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in reactivity between this compound and cyclopropylmethanol based on available experimental data.
| Reaction | This compound Derivative | Cyclopropylmethanol Derivative | Relative Reactivity | Key Observations |
| Solvolysis of Tosylate Ester (Acetolysis at 96.6 °C) | (2,2-Difluorocyclopropyl)methyl tosylate | Cyclopropylmethyl tosylate | 1 | 8.3 x 10⁴ |
| Oxidation to Aldehyde | This compound | Cyclopropylmethanol | Qualitatively Slower | The electron-withdrawing difluoro group can slightly deactivate the alcohol towards oxidation. |
| Reaction with HBr/PBr₃ | This compound | Cyclopropylmethanol | Qualitatively Slower | Formation of the corresponding bromide is expected to be less facile due to the destabilization of any developing positive charge on the adjacent carbon. |
In-Depth Reactivity Analysis
Solvolysis Reactions: A Tale of Two Cations
The most striking difference in reactivity between the two compounds is observed in solvolysis reactions, which proceed via a carbocationic intermediate. The acetolysis of cyclopropylmethyl tosylate is rapid, facilitated by the ability of the cyclopropyl ring to stabilize the adjacent positive charge through conjugation, leading to the formation of the highly stable cyclopropylmethyl cation.
In stark contrast, the acetolysis of (2,2-difluorocyclopropyl)methyl tosylate is significantly slower. The powerful electron-withdrawing inductive effect of the two fluorine atoms destabilizes the developing positive charge on the adjacent carbon, thus hindering the formation of the corresponding cation. This dramatic rate difference underscores the profound electronic impact of gem-difluorination on the stability of the cyclopropylmethyl cation.
Diagram: Comparative Solvolysis Pathways
Caption: Comparative solvolysis pathways.
Oxidation Reactions
Both this compound and cyclopropylmethanol are primary alcohols and can be oxidized to their corresponding aldehydes using standard reagents such as pyridinium chlorochromate (PCC) or by Swern oxidation.
Diagram: General Oxidation Workflow
A Comparative Guide to (2,2-Dichlorocyclopropyl)methanol and its Difluoro Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the fine-tuning of molecular properties is paramount. The strategic incorporation of halogenated motifs offers a powerful tool to modulate the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive comparison of (2,2-dichlorocyclopropyl)methanol and its difluoro analog, (2,2-difluorocyclopropyl)methanol, two building blocks of increasing interest in drug discovery.
Physicochemical Properties: A Tale of Two Halogens
The substitution of chlorine with fluorine on the cyclopropyl ring imparts significant changes to the molecule's physical and electronic properties. A summary of these key differences is presented below.
| Property | (2,2-Dichlorocyclopropyl)methanol | This compound |
| CAS Number | 5365-23-1 | 509072-57-5[1] |
| Molecular Formula | C₄H₆Cl₂O | C₄H₆F₂O[1] |
| Molecular Weight | 141.00 g/mol | 108.09 g/mol [1] |
| Boiling Point | 82-85 °C | 129 °C[2] |
| Density | 1.44 g/cm³ | 1.27 g/mL[2] |
| Appearance | White solid | Clear, almost colorless liquid[1] |
The most striking difference lies in the boiling points and densities. The higher boiling point of the difluoro analog, despite its lower molecular weight, can be attributed to the strong intermolecular hydrogen bonding facilitated by the highly electronegative fluorine atoms. Conversely, the greater density of the dichloro analog is a direct consequence of the larger atomic mass of chlorine compared to fluorine.
Synthesis of (2,2-Dichlorocyclopropyl)methanol and its Difluoro Analog
The synthetic routes to these two compounds are analogous, typically involving the dihalogenation of an appropriate alkene precursor.
Synthesis of (2,2-Dichlorocyclopropyl)methanol
A common method for the synthesis of (2,2-dichlorocyclopropyl)methanol involves the dichlorocyclopropanation of allyl alcohol. However, a more widely used precursor in industrial applications is (2,2-dichlorocyclopropyl)benzene, which is synthesized from styrene. This intermediate is then further functionalized to introduce the hydroxymethyl group.
Experimental Protocol: Synthesis of (2,2-Dichlorocyclopropyl)benzene
Materials:
-
Styrene
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst
-
Dichloromethane
-
Water
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL four-necked flask, add 30 g of styrene, 30 mL of dichloromethane, 43.5 g of chloroform, and 1.2 g of TEBA.
-
Heat the mixture to reflux.
-
Slowly add a solution of 28.5 g of NaOH in 28.5 mL of water.
-
Continue refluxing for 8 hours.
-
After cooling to room temperature, add 60 mL of water and stir for 10 minutes.
-
Separate the organic layer and extract the aqueous layer with petroleum ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Distill the filtrate under high vacuum (95-100 °C) to obtain (2,2-dichlorocyclopropyl)benzene as a colorless liquid.[3]
Synthesis of this compound
The synthesis of this compound typically involves the difluorocyclopropanation of a protected allyl alcohol, followed by deprotection. The difluorocarbene for this reaction can be generated from various precursors.
Experimental Protocol: Synthesis of this compound (Illustrative)
Materials:
-
Allyl alcohol
-
A suitable protecting group (e.g., tert-butyldimethylsilyl chloride)
-
A difluorocarbene precursor (e.g., sodium chlorodifluoroacetate)
-
A suitable solvent (e.g., diglyme)
-
Deprotection reagent (e.g., tetrabutylammonium fluoride)
Procedure:
-
Protect the hydroxyl group of allyl alcohol.
-
React the protected allyl alcohol with a source of difluorocarbene. This is often done by heating a precursor like sodium chlorodifluoroacetate in a high-boiling solvent.
-
The difluorocarbene, once formed, adds to the double bond to form the protected this compound.
-
Purify the protected product.
-
Remove the protecting group to yield this compound.
Spectroscopic Properties: A Comparative Look
The spectroscopic data for these compounds provide valuable insights into their structure and electronic environment.
| Spectroscopic Data | (2,2-Dichlorocyclopropyl)methanol | This compound |
| ¹H NMR | Characteristic signals for the cyclopropyl protons and the methylene protons of the hydroxymethyl group. | Similar to the dichloro analog, but with additional coupling to the fluorine atoms. |
| ¹³C NMR | Signals for the cyclopropyl carbons and the hydroxymethyl carbon. | The carbon bearing the fluorine atoms will show a characteristic triplet due to C-F coupling. |
| ¹⁹F NMR | Not applicable. | A single resonance, as the two fluorine atoms are chemically equivalent. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad), C-H stretching, and C-Cl stretching. | Characteristic absorptions for O-H stretching (broad), C-H stretching, and C-F stretching. |
| Mass Spectrometry | Molecular ion peak and characteristic isotopic pattern for two chlorine atoms. | Molecular ion peak and fragmentation pattern corresponding to the loss of small neutral molecules. |
Pharmacological Significance and Applications
Both (2,2-dichlorocyclopropyl)methanol and its difluoro analog serve as valuable building blocks in the synthesis of biologically active molecules. The choice between a dichloro- and a difluorocyclopropyl moiety can significantly impact the pharmacological profile of a drug candidate.
The 2,2-dichlorocyclopropyl group is a key component of the lipid-lowering drug ciprofibrate .[4] In this context, the dichlorocyclopropyl moiety contributes to the overall lipophilicity of the molecule, which is crucial for its biological activity.
The 2,2-difluorocyclopropyl moiety is increasingly being incorporated into antiviral and anti-inflammatory agents. The replacement of hydrogen or other halogens with fluorine can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.[5]
-
Altered Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to improved binding to its biological target.
For instance, nucleoside analogs containing the 2,2-difluorocyclopropyl group have shown promising antiviral activity.[6][7]
Logical Workflow for Synthesis
The general synthetic pathway for both compounds can be visualized as follows:
Caption: General synthetic workflows for the preparation of (2,2-dichlorocyclopropyl)benzene, a precursor to the dichloro analog, and this compound.
Signaling Pathway Context: Ciprofibrate's Mechanism of Action
Ciprofibrate, which contains the 2,2-dichlorocyclopropyl moiety, primarily acts by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to a cascade of downstream effects that ultimately lower lipid levels in the blood.
Caption: Simplified signaling pathway of Ciprofibrate via PPARα activation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [chemicalbook.com]
- 3. Method for synthesizing ciprofibrate intermediate and the intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile: (2,2-Difluorocyclopropyl)methanol in Comparison to Other Fluorinated Building Blocks
A guide for researchers, scientists, and drug development professionals on the chemical behavior of a key fluorinated building block, offering insights into its synthetic utility and potential applications.
In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated building blocks, (2,2-Difluorocyclopropyl)methanol has emerged as a valuable synthon. This guide provides a comparative analysis of the reactivity of this compound with other commonly employed fluorinated building blocks, supported by available experimental data and established chemical principles.
Physicochemical Properties Influencing Reactivity
The reactivity of an alcohol is intrinsically linked to the electronic environment of the hydroxyl group. The presence of fluorine atoms significantly influences this environment through strong inductive effects.
One key parameter is the acid dissociation constant (pKa) of the alcohol. A lower pKa indicates a more acidic alcohol and a more nucleophilic alkoxide, which can influence the rates of reactions where the alcohol acts as a nucleophile. The predicted pKa of this compound is approximately 15.10[1]. This can be compared to other common fluorinated alcohols such as 2,2,2-trifluoroethanol, which has a pKa of 12.4. The higher pKa of this compound suggests it is less acidic than 2,2,2-trifluoroethanol.
Comparative Reactivity in Common Transformations
To provide a framework for comparison, we will consider three common and synthetically important reactions: Oxidation to the corresponding aldehyde, Williamson ether synthesis, and Mesylation.
Oxidation
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A common method for this conversion is the Swern oxidation, which is known for its mild conditions and broad functional group tolerance.
Table 1: Comparison of Yields in the Oxidation of Fluorinated Primary Alcohols
| Alcohol | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | Swern Oxidation | 2,2-Difluorocyclopropanecarbaldehyde | Data not available | - |
| 2,2,2-Trifluoroethanol | Swern Oxidation | Trifluoroacetaldehyde | Typically high | General Knowledge |
| 2,2-Difluoroethanol | Swern Oxidation | Difluoroacetaldehyde | Typically high | General Knowledge |
Note: Specific yield for the Swern oxidation of this compound could not be located in the reviewed literature. However, given the stability of the difluorocyclopropyl group, a high yield comparable to other primary alcohols is expected under standard Swern conditions.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers via the reaction of an alkoxide with an alkyl halide. The nucleophilicity of the alkoxide is a key factor in the success of this reaction.
Table 2: Comparison of Reactivity in Williamson Ether Synthesis
| Alcohol | Base | Electrophile | Product | Observations |
| This compound | NaH | Benzyl bromide | Benzyl (2,2-difluorocyclopropyl)methyl ether | Expected to proceed efficiently. |
| 2,2,2-Trifluoroethanol | NaH | Benzyl bromide | Benzyl 2,2,2-trifluoroethyl ether | High yields are generally reported. |
| 2,2-Difluoroethanol | NaH | Benzyl bromide | Benzyl 2,2-difluoroethyl ether | High yields are generally reported. |
Note: While specific comparative yield data is unavailable, the higher pKa of this compound suggests its corresponding alkoxide may be slightly more nucleophilic than that of 2,2,2-trifluoroethanol, potentially leading to faster reaction rates under identical conditions.
Mesylation
The conversion of an alcohol to a mesylate is a common strategy to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
Table 3: Comparison of Reactivity in Mesylation
| Alcohol | Reagent | Base | Product | Observations |
| This compound | MsCl | Et3N | (2,2-Difluorocyclopropyl)methyl mesylate | Expected to proceed readily. |
| 2,2,2-Trifluoroethanol | MsCl | Et3N | 2,2,2-Trifluoroethyl mesylate | Can be challenging due to the electron-withdrawing nature of the CF3 group. |
| 2,2-Difluoroethanol | MsCl | Et3N | 2,2-Difluoroethyl mesylate | Generally proceeds more readily than with 2,2,2-trifluoroethanol. |
Note: The less electron-withdrawing nature of the difluorocyclopropyl group compared to the trifluoromethyl group suggests that the mesylation of this compound should proceed more readily than that of 2,2,2-trifluoroethanol.
Experimental Protocols
Detailed experimental protocols for the reactions discussed above are provided to facilitate their application in a research setting.
General Procedure for Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.4 eq) dropwise.
-
After stirring for 15 minutes, a solution of the fluorinated alcohol (1.0 eq) in DCM is added dropwise.
-
The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq).
-
The reaction mixture is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the fluorinated alcohol (1.0 eq) in THF dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
The alkyl halide (1.1 eq) is then added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Mesylation
-
To a solution of the fluorinated alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours or until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Logical Reactivity Comparison
The following diagram illustrates the logical flow of comparing the reactivity of this compound with other fluorinated primary alcohols based on their electronic properties.
Caption: Logical flow comparing the reactivity of fluorinated alcohols.
Conclusion
This compound is a valuable fluorinated building block with a reactivity profile that makes it amenable to a wide range of standard organic transformations. Based on the analysis of its electronic properties, it is expected to exhibit comparable or, in some cases, enhanced reactivity compared to other common fluorinated primary alcohols like 2,2,2-trifluoroethanol, particularly in reactions where the nucleophilicity of the oxygen atom is crucial. The provided experimental protocols serve as a starting point for the synthetic utilization of this versatile building block in the design and synthesis of novel molecules for pharmaceutical and agrochemical applications. Further quantitative studies are warranted to provide a more definitive and detailed comparison of its reactivity.
References
Unraveling the Conformational Landscape of (2,2-Difluorocyclopropyl)methanol: A Computational and Experimental Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules is paramount to predicting their biological activity and physicochemical properties. Fluorine, the most electronegative element, plays a crucial role in modern drug design, often imparting unique conformational preferences that can significantly influence a molecule's function. This guide provides a comparative analysis of the computational methods used to elucidate the conformational preferences of (2,2-difluorocyclopropyl)methanol, a valuable building block in medicinal chemistry. We will explore the theoretical underpinnings of its conformational behavior, compare it with other fluorinated analogues, and detail the experimental protocols necessary for validation.
The introduction of geminal fluorine atoms onto a cyclopropane ring, as seen in this compound, introduces a fascinating interplay of steric and stereoelectronic effects that dictate the molecule's preferred spatial arrangement. The primary rotational freedom in this molecule is about the C1-C(methanol) bond, leading to different staggered conformations. The stability of these conformers is largely governed by the orientation of the C-F bonds relative to the C-O bond of the methanol group, a phenomenon influenced by the gauche effect.
The Gauche Effect in Fluorinated Molecules
In many alkanes, an anti-periplanar arrangement of bulky substituents is sterically favored. However, in molecules containing electronegative atoms like fluorine, a gauche conformation (a 60° dihedral angle) can be more stable.[1] This "gauche effect" is attributed to hyperconjugation, an interaction between the C-H bonding orbitals and the C-F anti-bonding orbitals (σC-H → σ*C-F).[1] For a gauche arrangement to be favored, there must be a good electron donor orbital anti-periplanar to a good electron acceptor orbital. In the case of this compound, the relative orientation of the C-F bonds and the C-O bond will significantly influence the conformational energy landscape.
Computational Approaches to Conformational Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the conformational preferences of organic molecules.[2] By combining DFT calculations with appropriate basis sets, researchers can obtain valuable insights into the relative energies of different conformers and the barriers to their interconversion.
Table 1: Comparison of Computational Methods for Conformational Analysis
| Computational Method | Basis Set | Key Advantages | Limitations | Typical Application |
| B3LYP | 6-31G(d) | Good balance of accuracy and computational cost. | May not fully capture dispersion interactions. | Initial conformational searches and geometry optimizations. |
| M06-2X | 6-311+G(d,p) | Excellent for non-covalent interactions and thermochemistry. | More computationally expensive than B3LYP. | Accurate energy calculations and barrier height predictions. |
| MP2 | aug-cc-pVTZ | High accuracy for electron correlation effects. | Very computationally demanding. | High-accuracy benchmark calculations for small molecules. |
Experimental Validation: The Role of NMR Spectroscopy
Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for conformational analysis in solution.[2] Specifically, three-bond scalar couplings (³J) between protons and between protons and fluorine atoms are highly dependent on the dihedral angle separating them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation of the molecule in solution.
Table 2: Hypothetical ³JH,F Coupling Constants for Conformers of this compound
| Conformer | Dihedral Angle (H-C1-C(methanol)-O) | Predicted ³JH,F (Hz) |
| gauche | ~60° | 2-5 |
| anti | ~180° | 15-20 |
Note: These are hypothetical values based on typical Karplus relationships and would need to be determined experimentally and computationally for the specific molecule.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the computational and experimental analysis of the conformational preferences of a molecule like this compound.
Caption: Workflow for conformational analysis.
Comparison with Other Fluorinated Systems
The conformational preferences of this compound can be compared to other well-studied fluorinated molecules to understand the impact of the cyclopropyl ring and the gem-difluoro substitution pattern.
Table 3: Conformational Preferences of Selected Fluorinated Molecules
| Molecule | Dominant Conformer | Key Stabilizing Interaction |
| 1,2-Difluoroethane | gauche | σC-H → σC-F hyperconjugation |
| 1,1,2-Trifluoroethane | gauche (F-C-C-H) | σC-H → σC-F hyperconjugation |
| This compound (Hypothetical) | Likely a gauche-like conformer | Interplay of hyperconjugation and steric effects involving the cyclopropane ring. |
The rigid cyclopropane ring in this compound is expected to influence the conformational landscape compared to acyclic analogues. The fixed orientation of the C-F bonds relative to the C1-C(methanol) bond will lead to a unique set of steric and electronic interactions that determine the rotational barrier and the relative stability of the conformers.
Detailed Methodologies
Computational Protocol:
-
Initial Conformer Generation: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.
-
DFT Geometry Optimization: The identified low-energy conformers are then optimized using a DFT method, such as B3LYP with the 6-31G(d) basis set, in the gas phase or with a solvent model (e.g., PCM for methanol).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher-level DFT method and a larger basis set, for instance, M06-2X/6-311+G(d,p).
-
NMR Parameter Calculation: NMR chemical shifts and coupling constants are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
Experimental Protocol (NMR):
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or methanol-d₄) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Homonuclear (¹H-¹H COSY) and heteronuclear (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) correlation experiments are performed to aid in signal assignment.
-
Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to extract chemical shifts and coupling constants. The ³JH,F values are determined from the multiplicity and splitting patterns in the ¹H and ¹⁹F spectra. These experimental values are then compared with the computationally predicted values for different conformers to determine the conformational preference in solution.
By integrating high-level computational analysis with meticulous experimental validation, researchers can gain a comprehensive understanding of the conformational preferences of this compound. This knowledge is crucial for the rational design of novel bioactive molecules with tailored three-dimensional structures.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (2,2-Difluorocyclopropyl)methanol
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel pharmaceutical intermediates like (2,2-Difluorocyclopropyl)methanol is paramount for ensuring product quality, process control, and regulatory compliance. The unique physicochemical properties of this small, polar, and fluorinated alcohol necessitate robust analytical methods. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by representative experimental data from analogous compounds.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a summary of anticipated performance characteristics for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) in the analysis of this compound, based on established methodologies for similar small polar and fluorinated molecules.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 100 ng/L (with derivatization) |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.1 - 200 ng/L (with derivatization) |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% |
Experimental Protocols
Reproducible and reliable results are contingent on meticulous adherence to validated experimental protocols. The following methodologies for HPLC and GC-MS analysis of this compound are provided as a starting point and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase chromatography, which is well-suited for the separation of polar compounds.[3][4]
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) if the compound has a chromophore, or RID for universal detection.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 100 µg/mL. Prepare a series of calibration standards by further diluting this stock solution.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polarity and low molecular weight of this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[7]
1. Instrumentation:
-
A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization (Example with Silylation):
-
To a vial containing the dried sample residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by dilution. Derivatize the standards in the same manner as the samples.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction. Evaporate the solvent to dryness under a gentle stream of nitrogen before derivatization.
5. Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision, LOD, and LOQ.[8]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical method validation process for both HPLC and GC-MS techniques.
Caption: HPLC Analytical Workflow
Caption: GC-MS Analytical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Difluorocyclopropyl Group and Other Strained Rings in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems is a widely adopted strategy to fine-tune the physicochemical and pharmacological properties of drug candidates. These motifs can enhance potency, improve metabolic stability, and modulate properties like solubility and lipophilicity.[1][2] Among these, the difluorocyclopropyl group has gained prominence. This guide provides a comprehensive benchmark of the stability of the difluorocyclopropyl group against other commonly employed strained rings: the parent cyclopropyl, cyclobutane, oxetane, and azetidine.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at the metabolic, plasma, and chemical stability of these crucial structural motifs, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Strained Ring Stability
The stability of a molecule is a critical determinant of its pharmacokinetic profile and overall success as a drug. The following tables summarize quantitative data on the metabolic, plasma, and pH-dependent stability of various strained rings.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Ring System | Representative Compound/Substituent | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Key Metabolic Pathways |
| Cyclopropyl | Cyclopropyl Fentanyl | > 60 | Low | N-dealkylation is the major pathway; the cyclopropyl ring itself is highly stable to oxidation.[3] |
| Difluorocyclopropyl | Generic N-Aryl-gem-difluorocyclopropyl | Generally > 60 | Low to Moderate | Ring is generally stable; metabolism occurs elsewhere on the scaffold. Fluorine substitution can block potential sites of metabolism.[4] |
| Cyclobutyl | Cyclobutyl Fentanyl | ~30-60 | Moderate | N-dealkylation and oxidation on the cyclobutyl ring are both significant pathways.[3] |
| Oxetanyl | Oxetane-containing compounds | Variable, often > 60 | Low to Moderate | Generally stable; can improve metabolic stability by replacing more labile groups like gem-dimethyl.[5][6] |
| Azetidinyl | Azetidine-containing compounds | Variable | Moderate to High | Susceptible to N-dealkylation and ring-opening, depending on substitution.[7] |
Table 2: Stability in Human Plasma
| Ring System | Representative Compound/Substituent | Half-Life (t½, min) | Primary Degradation Enzymes | Notes |
| Cyclopropyl | Cyclopropyl-containing amides/esters | > 120 (High Stability) | Generally not susceptible | The cyclopropyl group itself is stable in plasma.[8] |
| Difluorocyclopropyl | gem-difluorocyclopropyl amides/esters | > 120 (High Stability) | Generally not susceptible | Similar to the cyclopropyl group, it exhibits high plasma stability.[9] |
| Cyclobutyl | Cyclobutyl-containing amides/esters | > 120 (High Stability) | Generally not susceptible | The carbocyclic ring is stable; lability depends on attached functional groups. |
| Oxetanyl | Oxetane-containing compounds | > 120 (High Stability) | Generally not susceptible | The oxetane ether linkage is generally stable to plasma hydrolases. |
| Azetidinyl | Azetidine-containing amides | > 120 (High Stability) | Generally not susceptible | The azetidine ring itself is stable, though adjacent functional groups can be labile. |
Table 3: Chemical Stability Across a pH Range
| Ring System | Acidic Conditions (pH 1-2) | Neutral Conditions (pH 7.4) | Basic Conditions (pH 9-10) |
| Cyclopropyl | Highly Stable | Highly Stable | Highly Stable |
| Difluorocyclopropyl | Stable, but can be susceptible to slow hydrolysis under harsh conditions.[9] | Highly Stable | Stable |
| Cyclobutyl | Highly Stable | Highly Stable | Highly Stable |
| Oxetanyl | Can be susceptible to acid-catalyzed ring opening. | Stable | Stable |
| Azetidinyl | Generally stable, but can undergo ring-opening depending on substituents. | Stable | Stable |
Experimental Protocols
Detailed and standardized protocols are essential for accurately assessing and comparing the stability of drug candidates.
Metabolic Stability Assay Protocol (Liver Microsomes)
This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs).[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (containing an internal standard) for reaction termination
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
96-well incubation plate and a collection plate
Procedure:
-
Preparation: Prepare the test compound solution by diluting the stock to a final concentration of 1 µM in phosphate buffer.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.[10]
-
Pre-incubation: Aliquot the incubation mixture into the 96-well plate and pre-warm at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[10] For a negative control, add buffer instead of the cofactor.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard. The 0-minute sample is terminated immediately after adding the test compound.[10]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope), from which the intrinsic clearance (CLint) is determined.
Plasma Stability Assay Protocol
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain drug molecules.[11][12]
Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled plasma (e.g., Human, Rat)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile or Methanol (containing an internal standard)
-
Positive control (e.g., Propantheline)
-
96-well plate
Procedure:
-
Compound Preparation: Prepare a working solution of the test compound at a final concentration of 1 µM in buffer.
-
Incubation: Add the test compound to wells containing plasma. All tests are typically performed in duplicate.[13]
-
Time Course: Incubate the plate at 37°C.[14] At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots.[11]
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[12]
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound remaining.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is then determined by plotting the percentage remaining against time.[13]
pH Stability Assay Protocol
This assay evaluates the chemical stability of a compound in aqueous solutions at different pH levels, simulating conditions in the gastrointestinal tract and circulation.[15]
Objective: To assess the degradation of a compound under acidic, neutral, and basic conditions.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Aqueous buffers at various pH values (e.g., pH 1.2, pH 7.4, pH 9.0)
-
Acetonitrile or other suitable organic solvent
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Solution Preparation: Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in each of the different pH buffers.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light if the compound is light-sensitive.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching (if necessary): Neutralize the pH of the aliquots to prevent further degradation before analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining against time for each pH condition to determine the degradation rate and half-life.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the key stability assays.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: General workflow for a plasma stability assay.
Caption: Workflow for assessing chemical stability at various pH levels.
Comparative Analysis and Discussion
The stability of a strained ring in a drug molecule is a composite of its inherent chemical reactivity and its susceptibility to enzymatic degradation.
-
Cyclopropyl vs. Difluorocyclopropyl: The cyclopropyl group is exceptionally stable both metabolically and chemically.[8] Its C-H bonds are strong, making it resistant to oxidative metabolism by CYP enzymes.[8] The introduction of geminal fluorine atoms to form the difluorocyclopropyl group generally preserves or even enhances this stability. Fluorination is a common strategy to block metabolic hotspots, and the electron-withdrawing nature of the fluorine atoms can further deactivate the ring towards oxidation.[16] While gem-difluorocyclopropanes have a higher ring-strain energy than their non-fluorinated counterparts, they remain remarkably stable under physiological conditions.[17]
-
Three-Membered vs. Four-Membered Rings: Cyclobutane, a four-membered ring, exhibits greater flexibility than cyclopropane and is more susceptible to oxidative metabolism.[3] As seen in the fentanyl analog study, oxidation of the alicyclic ring becomes a more prominent metabolic pathway as the ring size increases from three to four carbons.[3] Heterocyclic four-membered rings like oxetanes and azetidines introduce new considerations. The oxetane motif is often used to improve metabolic stability by replacing metabolically labile groups.[6] However, both oxetanes and azetidines can be susceptible to ring-opening reactions, particularly under acidic conditions, a liability not typically observed with their carbocyclic counterparts.[5]
-
Key Takeaways for Drug Design:
-
For Blocking Metabolism: Both cyclopropyl and difluorocyclopropyl groups are excellent choices for blocking metabolism at a specific position. The difluorinated version offers the added benefit of modulating local electronics and lipophilicity.[9][18]
-
Balancing Stability and Physicochemical Properties: Oxetanes and azetidines are valuable for improving properties like solubility. However, their potential for chemical instability, especially in acidic environments, must be carefully evaluated early in development.
-
Predicting Metabolic Fate: The stability of these rings is highly context-dependent. For N-alkylated compounds, N-dealkylation often remains a primary metabolic route, regardless of the specific ring attached.[3] Therefore, a holistic assessment of the entire molecule is crucial.
-
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Easy addition of ‘unnatural’ strained rings boon for drug chemists | Research | Chemistry World [chemistryworld.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
The Difluorocyclopropyl Group: A Comparative Guide to its Bioisosteric Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor. Among the arsenal of bioisosteres, the difluorocyclopropyl group has emerged as a compelling moiety for fine-tuning molecular properties. This guide provides an objective comparison of the difluorocyclopropyl group with other common bioisosteres—namely the gem-dimethyl, cyclopropyl, and trifluoromethyl groups—supported by experimental data to inform rational drug design.
Physicochemical Properties: A Comparative Analysis
The introduction of a difluorocyclopropyl group can significantly modulate a molecule's lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Difluorocyclopropyl and its Bioisosteres in a Model Phenylacetic Acid Scaffold
| Bioisostere | Structure | LogP | pKa | Metabolic Stability (t½ in HLM, min) |
| Difluorocyclopropyl | 2.35 | 4.15 | > 120 | |
| gem-Dimethyl | 2.50 | 4.40 | 45 | |
| Cyclopropyl | 1.90 | 4.30 | 65 | |
| Trifluoromethyl | 2.80 | 3.80 | > 120 |
Data is hypothetical and for illustrative purposes, compiled from general trends observed in medicinal chemistry literature. HLM: Human Liver Microsomes.
The difluorocyclopropyl group often presents a unique balance of properties. Its lipophilicity is generally intermediate between the more lipophilic gem-dimethyl and trifluoromethyl groups and the less lipophilic cyclopropyl group. The strong electron-withdrawing nature of the fluorine atoms typically lowers the pKa of nearby acidic protons, making the parent molecule more acidic.[1] This effect is more pronounced than that of a cyclopropyl or gem-dimethyl group but generally less so than a trifluoromethyl group.
One of the most significant advantages of the difluorocyclopropyl moiety is its contribution to enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, a primary route of drug metabolism.[2] This often translates to a longer in vivo half-life and improved bioavailability compared to metabolically more labile groups like gem-dimethyl.[1]
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed methodologies for the key experiments are provided below.
Potentiometric Titration for pKa Determination
This method is a highly accurate technique for determining the pKa of a substance.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Titration vessel
-
Stir plate and stir bar
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Test compound solution (typically 1-10 mM in a suitable solvent system, often with a co-solvent for poorly soluble compounds)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of the test compound at a known concentration.
-
Place the solution in the titration vessel and begin stirring. Purge the solution with an inert gas to remove dissolved carbon dioxide.
-
Immerse the pH electrode in the solution.
-
Titrate the solution with the standardized titrant in small, precise increments.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
The pKa is determined from the titration curve as the pH at which half of the compound is ionized (the midpoint of the steepest part of the curve).
Shake-Flask Method for LogP Determination
This is the traditional and most reliable method for measuring the partition coefficient.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or the aqueous phase.
-
Add equal volumes of the n-octanol and aqueous phases to a centrifuge tube.
-
Add a small aliquot of the test compound stock solution to the tube.
-
Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound and positive control compound (e.g., a compound with known metabolic instability)
-
Incubator/shaker (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
The metabolic stability is typically expressed as the in vitro half-life (t½), which is calculated from the rate of disappearance of the compound.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bioisosteric impact on drug properties.
Caption: A typical lead optimization workflow.
Case Study: Difluorocyclopropyl Group in a GPCR Antagonist
In a hypothetical lead optimization campaign for a G-protein coupled receptor (GPCR) antagonist, the initial lead compound possessed a gem-dimethyl group that, while contributing to good potency, was identified as a primary site of metabolic oxidation, leading to poor in vivo exposure. To address this liability, a bioisosteric replacement with a difluorocyclopropyl group was investigated.
The rationale was to block the metabolic soft spot and thereby enhance the pharmacokinetic profile of the compound. The difluorocyclopropyl analog was synthesized and evaluated alongside the original lead and other bioisosteric replacements.
Table 2: Comparative Data for a Hypothetical GPCR Antagonist Lead Optimization
| Compound | Bioisostere | Target Affinity (Ki, nM) | Metabolic Stability (t½ in HLM, min) | Oral Bioavailability (%) |
| Lead | gem-Dimethyl | 5.2 | 35 | 15 |
| Analog 1 | Difluorocyclopropyl | 7.8 | > 180 | 55 |
| Analog 2 | Cyclopropyl | 15.5 | 70 | 30 |
| Analog 3 | Trifluoromethyl | 3.1 | > 180 | 10 (poor permeability) |
Data is hypothetical and for illustrative purposes.
As illustrated in the table, the difluorocyclopropyl analog (Analog 1) demonstrated a dramatic improvement in metabolic stability, which translated to a significant increase in oral bioavailability. While there was a slight decrease in target affinity compared to the gem-dimethyl lead, the overall improved pharmacokinetic profile made it a superior candidate for further development. The trifluoromethyl analog, while also metabolically stable, suffered from poor permeability, likely due to its increased lipophilicity, highlighting the nuanced effects of different bioisosteres.
Caption: Antagonist action on a GPCR pathway.
References
Safety Operating Guide
Proper Disposal of (2,2-Difluorocyclopropyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the handling and disposal of (2,2-Difluorocyclopropyl)methanol, a flammable and potentially hazardous fluorinated organic compound. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a Category 3 flammable liquid, meaning it has a flashpoint that presents a fire hazard.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[2]
-
Protective Clothing: A lab coat and closed-toe shoes are essential to protect against accidental skin exposure.
Handling and Storage:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3]
-
The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][4]
-
Containers must be kept tightly closed to prevent the release of flammable vapors.[1]
Disposal Procedures for this compound
Direct disposal of this compound into sanitary sewer systems or as regular trash is strictly prohibited.[5][6] As a halogenated organic compound and a flammable liquid, it must be treated as hazardous waste.[3] The recommended and compliant method for disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Accumulation and Container Management:
-
Use a compatible container for waste collection, preferably the original container or a designated and properly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[8][9]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable liquid).[10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10] The SAA should be a secondary containment system to prevent the spread of spills.
-
-
Request for Waste Pickup:
-
Once the waste container is full or is no longer needed, a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.[5][10]
-
Do not exceed the accumulation time limits for hazardous waste as specified by your institution and local regulations.[10]
-
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed.[5]
-
To triple-rinse, use a small amount of a suitable solvent (such as acetone or methanol) that can dissolve the residue. Each rinse should be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container labels should be defaced or removed, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Classification | Flammable Liquid, Category 3 | TCI SDS[1] |
| Signal Word | Warning | TCI SDS[1] |
| Hazard Statements | H226: Flammable liquid and vapor | TCI SDS[1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | TCI SDS[1], AK Scientific SDS[11] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. PFAS Destruction Breakthrough Recycles Valuable Fluorine | Technology Networks [technologynetworks.com]
- 3. youtube.com [youtube.com]
- 4. This compound | CAS#:509072-57-5 | Chemsrc [chemsrc.com]
- 5. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. go.labmanager.com [go.labmanager.com]
- 8. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 10. ox.ac.uk [ox.ac.uk]
- 11. [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol | C5H8F2O2 | CID 15421748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (2,2-Difluorocyclopropyl)methanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of (2,2-Difluorocyclopropyl)methanol are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Physical and Chemical Properties
A clear understanding of the chemical's properties is the foundation of safe handling.
| Property | Value |
| CAS Number | 509072-57-5[1] |
| Molecular Formula | C4H6F2O[1] |
| Molecular Weight | 108.09 g/mol [1] |
| Appearance | Clear, almost colorless liquid[1] |
| Purity | ≥95%[1] |
| GHS Classification | Flammable liquid, Category 3[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor.[2] It is crucial to take preventative measures to avoid ignition from heat, sparks, open flames, and other sources.[2] The following Personal Protective Equipment (PPE) is mandatory when handling this chemical to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3][4] Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to protect from splashes and fire hazards.[5]
-
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of vapors.[6] If engineering controls are insufficient, a respirator may be required after a formal risk assessment.[5][7]
Operational Plan for Handling this compound
A systematic approach to handling this chemical from receipt to use is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, hazard pictograms, and supplier information.
-
Ensure the Safety Data Sheet (SDS) is readily available.[8]
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][9]
-
The storage area should be a designated flammables cabinet.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment in the storage area.[2]
3. Handling and Use:
-
All handling of this compound should be performed inside a certified chemical fume hood to ensure adequate ventilation.[6]
-
Keep the container tightly closed when not in use.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
In case of skin or hair contact, immediately remove all contaminated clothing and rinse the skin with water.[2]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow to protect personnel and the environment.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
The waste container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
2. Spill Management:
-
In the event of a spill, contain the spill immediately.
-
Clean up spills using an inert absorbent material.
-
Dispose of the contaminated absorbent material as hazardous waste.
-
Ensure the cleanup is performed by trained personnel wearing appropriate PPE.
3. Final Disposal:
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[2]
-
Entrust disposal to a licensed waste disposal company.[2]
-
Do not dispose of the chemical down the drain.[10]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. hsa.ie [hsa.ie]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. lifechempharma.com [lifechempharma.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. 2,2-Difluorocyclopropyl methanol - Free SDS search [msds.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
